molecular formula C6H6Cl2N2 B074085 4,6-Dichloro-2-ethylpyrimidine CAS No. 1195-34-2

4,6-Dichloro-2-ethylpyrimidine

Cat. No.: B074085
CAS No.: 1195-34-2
M. Wt: 177.03 g/mol
InChI Key: WASNBYRKJXRFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-ethylpyrimidine (CAS 1195-34-2) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a pyrimidine ring system substituted with two chlorine atoms at the 4 and 6 positions and an ethyl group at the 2 position, making it a versatile building block for the construction of more complex molecules . Chemical Properties & Handling: • CAS Registry Number: 1195-34-2 • Molecular Formula: C 6 H 6 Cl 2 N 2 • Molecular Weight: 177.03 g/mol • Storage: Recommended storage under an inert atmosphere and at 2-8°C to maintain stability . • SMILES: CCC1=NC(Cl)=CC(Cl)=N1 • Hazard Statements: H302-H315-H320-H335 (Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation) . Research Applications: This dichloropyrimidine derivative is primarily used as a key synthetic intermediate in medicinal chemistry. Its high reactivity, conferred by the chlorine substituents, allows for sequential nucleophilic substitution reactions, enabling researchers to create a diverse array of disubstituted pyrimidine libraries. These libraries are crucial in the discovery and development of new active pharmaceutical ingredients (APIs), including investigations for oncology therapeutics . Value for Researchers: this compound provides researchers with a strategic starting material for structure-activity relationship (SAR) studies and molecular scaffolding. The ethyl group at the 2-position can influence the compound's electronic properties and overall lipophilicity, which are critical parameters in drug design and optimization processes. Ordering & Compliance: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans. Please contact us for detailed specifications, certificate of analysis (CoA), and pricing. Products are subject to cold-chain transportation to ensure integrity upon delivery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASNBYRKJXRFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333784
Record name 4,6-dichloro-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-34-2
Record name 4,6-Dichloro-2-ethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloro-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring make it a valuable intermediate for the introduction of various functional groups through nucleophilic aromatic substitution reactions. This property has led to its use in the development of a range of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1195-34-2N/A
Molecular Formula C₆H₆Cl₂N₂N/A
Molecular Weight 177.03 g/mol N/A
Boiling Point 77 °C at 5 Torr
Melting Point Not available (for 4,6-dichloro-2-methylpyrimidine: 41.5-45.5 °C)[1][2][3]
Density Calculated: 1.2850 g/cm³
Water Solubility Calculated log₁₀(S, mol/L): -3.18[4]
Octanol/Water Partition Coefficient (logP) Calculated: 2.346[4]

Synthesis of this compound

The synthesis of this compound is analogous to that of its methyl counterpart and typically proceeds in a two-step sequence. The first step involves the condensation of an amidine with a malonate derivative to form the dihydroxy pyrimidine intermediate. This is followed by a chlorination step to yield the final product.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-ethylpyrimidine (Step 1)

A common method for the synthesis of the precursor, 4,6-dihydroxy-2-ethylpyrimidine, involves the reaction of propionamidine with a malonate ester in the presence of a strong base.[5]

Materials:

  • Propionamidine acetate

  • Dimethyl malonate

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Hydrochloric acid (for acidification)

Procedure:

  • In a suitable reaction vessel, dissolve propionamidine acetate in methanol.

  • Add a 25% solution of sodium methoxide in methanol to the mixture.

  • To this solution, add dimethyl malonate.

  • The reaction mixture is then typically stirred at room temperature or heated under reflux for several hours to drive the condensation reaction to completion.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6-dihydroxy-2-ethylpyrimidine.

  • The solid product is collected by filtration, washed with water, and dried.

Experimental Protocol: Chlorination of 4,6-dihydroxy-2-ethylpyrimidine (Step 2)

The conversion of 4,6-dihydroxy-2-ethylpyrimidine to this compound can be achieved using various chlorinating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triphosgene.[4] The following is a general procedure using a chlorinating agent.

Materials:

  • 4,6-dihydroxy-2-ethylpyrimidine

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Acetonitrile (as solvent, optional)

  • Ice water

Procedure:

  • In a well-ventilated fume hood, 4,6-dihydroxy-2-ethylpyrimidine is suspended in an excess of the chlorinating agent (e.g., phosphorus oxychloride). An organic solvent such as acetonitrile may also be used.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess chlorinating agent is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice or into ice-cold water to quench the reaction and precipitate the product.

  • The solid this compound is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination Propionamidine Propionamidine Dihydroxy 4,6-dihydroxy-2-ethylpyrimidine Propionamidine->Dihydroxy Malonate Dimethyl Malonate Malonate->Dihydroxy Base Sodium Methoxide Base->Dihydroxy FinalProduct This compound Dihydroxy->FinalProduct Dihydroxy->FinalProduct ChlorinatingAgent Chlorinating Agent (e.g., POCl₃) ChlorinatingAgent->FinalProduct

Synthesis of this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the carbon atoms bearing the chlorine atoms.

This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alkoxides, and thiolates. This makes this compound a key intermediate for the synthesis of a diverse range of substituted pyrimidines.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following is a general protocol for the reaction of this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., triethylamine, potassium carbonate, if necessary)

  • Anhydrous solvent (e.g., dimethylformamide, tetrahydrofuran, ethanol)

Procedure:

  • To a solution of this compound in a suitable anhydrous solvent, add the nucleophile.

  • If the nucleophile is not basic enough or if a salt is formed during the reaction, a non-nucleophilic base is added.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by quenching with water or an aqueous solution, followed by extraction of the product with an organic solvent.

  • The organic layer is dried and the solvent is evaporated.

  • The crude product is then purified by column chromatography or recrystallization.

SNAr_Reaction Start This compound Product Substituted Pyrimidine (e.g., 4-Nu-6-chloro-2-ethylpyrimidine) Start->Product SNAr Nucleophile Nucleophile (Nu-H) Nucleophile->Product

References

An In-depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,6-dichloro-2-ethylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages analogous data from the closely related and well-characterized 4,6-dichloro-2-methylpyrimidine, alongside established principles of organic chemistry and spectroscopy. This document outlines a systematic approach to confirming the structure of this compound through synthesis, purification, and spectroscopic analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for handling, characterization, and method development.

PropertyValueSource
CAS Number 1195-34-2Cheméo
Molecular Formula C₆H₆Cl₂N₂abcr GmbH[1]
Molecular Weight 177.03 g/mol abcr GmbH[1]
Appearance Off-white to yellow solid (predicted)Analogous compounds
Purity 95% (typical)AK Scientific, Inc.[2]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DCM, Chloroform, Ethyl AcetateGeneral organic compound properties

Synthesis and Purification

The synthesis of this compound is expected to follow a well-established two-step procedure analogous to the synthesis of similar 2-alkyl-4,6-dichloropyrimidines.[3][4] The general synthetic pathway is illustrated below.

synthesis_pathway reagents1 Diethyl Malonate + Propionamidine HCl intermediate 2-Ethyl-4,6-dihydroxypyrimidine reagents1->intermediate  Cyclization   product This compound intermediate->product  Chlorination   reagents2 Chlorinating Agent (e.g., POCl₃, SOCl₂)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine (Intermediate)

This protocol is adapted from procedures for analogous compounds.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the cooled solution (ice bath), add diethyl malonate followed by the portion-wise addition of propionamidine hydrochloride.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to a pH of 4-5 to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-ethyl-4,6-dihydroxypyrimidine.

Experimental Protocol: Chlorination to this compound (Final Product)

This protocol is based on established chlorination methods for dihydroxypyrimidines.[3][5]

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 2-ethyl-4,6-dihydroxypyrimidine and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A solvent like acetonitrile can be used.[5]

  • Reaction: Heat the mixture to reflux (typically 80-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Structure Elucidation Workflow

The confirmation of the structure of the synthesized this compound would involve a series of spectroscopic analyses. The logical workflow for this elucidation is depicted below.

elucidation_workflow synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms Molecular Weight ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Connectivity structure Confirmed Structure: This compound ms->structure ir->structure nmr->structure

References

An In-Depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidine (CAS Number: 1195-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While its direct applications are not as extensively documented as its methyl analog (4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of the oncology drug Dasatinib), its structural features make it a valuable building block for the synthesis of more complex molecules. The two reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a detailed analogous synthesis protocol, and its potential applications in research and development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimental spectroscopic data for this specific compound, analogous data for structurally similar compounds is provided for reference.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1195-34-2-
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
InChI InChI=1S/C6H6Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3[1]
SMILES CCc1nc(Cl)cc(Cl)n1[1]
logP (Octanol/Water Partition Coefficient) 2.346 (Calculated)[1]
Water Solubility (log₁₀WS in mol/L) -3.18 (Calculated)[1]
McGowan's Characteristic Volume (McVol) 116.080 ml/mol (Calculated)[1]
Spectroscopic Data (Analogous)

Table 2.1: Analogous ¹H NMR Data for 4,6-Dichloropyrimidine (CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
8.82sH-2
7.46sH-5

Source: Adapted from publicly available spectral data for 4,6-dichloropyrimidine.

Table 2.2: Analogous ¹³C NMR Data for 5-Amino-4,6-dichloro-2-methylpyrimidine (DMSO-d₆)

Chemical Shift (ppm)Assignment
160.83C-2
160.76C-4 and C-6
118.90C-5
22.41CH₂ (of ethyl)
12.92CH₃ (of ethyl)

Source: Adapted from experimental data for 4,6-dichloro-5-ethylpyrimidin-2-amine[2].

Table 2.3: Analogous Mass Spectrometry Data for 4,6-Dichloropyrimidine

m/zInterpretation
148/150/152[M]⁺ isotopic cluster due to two chlorine atoms
113/115[M-Cl]⁺
86[M-Cl-HCN]⁺

Source: Adapted from NIST Mass Spectrometry Data for 4,6-dichloropyrimidine[3].

Synthesis and Experimental Protocols

  • Condensation: Reaction of a suitable amidine with a malonic ester to form the dihydroxypyrimidine core.

  • Chlorination: Conversion of the dihydroxy intermediate to the dichloropyrimidine using a chlorinating agent.

Proposed Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination Diethyl Malonate Diethyl Malonate Reaction Mixture 1 Reaction Mixture 1 Diethyl Malonate->Reaction Mixture 1 Propionamidine HCl Propionamidine HCl Propionamidine HCl->Reaction Mixture 1 Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Reaction Mixture 1 2-Ethyl-4,6-dihydroxypyrimidine 2-Ethyl-4,6-dihydroxypyrimidine Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Reaction Mixture 2 Reaction Mixture 2 2-Ethyl-4,6-dihydroxypyrimidine->Reaction Mixture 2 Reaction Mixture 1->2-Ethyl-4,6-dihydroxypyrimidine Reflux Chlorinating Agent (e.g., POCl3)->Reaction Mixture 2 This compound This compound Reaction Mixture 2->this compound Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Analogous Experimental Protocols

The following protocols are adapted from established procedures for similar compounds and should be optimized for the synthesis of this compound.

Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine (Analogous to the synthesis of 2-substituted-4,6-dihydroxypyrimidines)

  • Materials:

    • Propionamidine hydrochloride

    • Diethyl malonate

    • Sodium ethoxide (or sodium metal in absolute ethanol)

    • Absolute ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To the cooled sodium ethoxide solution, add propionamidine hydrochloride and diethyl malonate.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain 2-ethyl-4,6-dihydroxypyrimidine.

Step 2: Synthesis of this compound (Analogous to the chlorination of 2-methyl-4,6-dihydroxypyrimidine)

  • Materials:

    • 2-Ethyl-4,6-dihydroxypyrimidine

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

    • Acetonitrile (if using SOCl₂)

    • Ice water

  • Procedure using POCl₃:

    • In a fume hood, carefully add 2-ethyl-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 3-4 hours. The reaction should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.[1][4]

  • Procedure using SOCl₂:

    • Suspend 2-ethyl-4,6-dihydroxypyrimidine in acetonitrile.

    • Add an excess of thionyl chloride to the suspension.

    • Heat the reaction mixture at reflux (around 80°C) for approximately 3 hours, monitoring by TLC.[1]

    • After completion, remove the excess thionyl chloride and acetonitrile by distillation under reduced pressure.[1]

    • Carefully pour the residue into ice water to precipitate the product.[1]

    • Filter the solid, wash with water, and dry. Purify as needed.[1]

Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of the chlorine atoms, which can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 4 and 6 positions of the pyrimidine ring.

General Reactivity Profile

The chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

G This compound This compound Monosubstituted Product Monosubstituted Product This compound->Monosubstituted Product 1 eq. Nu- Nucleophile (Nu-) Nucleophile (Nu-) Disubstituted Product Disubstituted Product Monosubstituted Product->Disubstituted Product 1 eq. Nu-

Caption: General nucleophilic substitution on this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples for the ethyl derivative are scarce, the dichloropyrimidine scaffold is a well-established pharmacophore and a versatile intermediate in the synthesis of biologically active compounds.[5]

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif in the ATP-binding pocket of kinases. The ethyl group at the 2-position and the potential for diverse substitutions at the 4 and 6-positions could be exploited to achieve potency and selectivity against various kinase targets.[6]

  • Other Therapeutic Areas: Substituted pyrimidines have shown a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This compound serves as a starting point for the synthesis of libraries of novel compounds for screening in these and other therapeutic areas.

Applications in Materials Science

Derivatives of dichloropyrimidines have been investigated for their potential use in the development of functional materials.[7] The ability to introduce different substituents allows for the fine-tuning of properties such as fluorescence, conductivity, and liquid crystalline behavior.

Conclusion

This compound is a valuable, albeit less studied, member of the dichloropyrimidine family. Its chemical properties and reactivity make it a promising building block for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, analogous procedures from closely related compounds provide a solid foundation for its synthesis and derivatization. Further research into the specific applications of this compound and its derivatives could unveil novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Physical Properties of 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery as a potential building block for the synthesis of more complex, biologically active molecules. A thorough understanding of its physical properties is fundamental for its application in synthetic protocols, formulation development, and preliminary assessment of its pharmacokinetic profile. This technical guide provides a summary of the available physicochemical data for this compound, alongside data for the closely related analog, 4,6-dichloro-2-methylpyrimidine, for comparative purposes. Furthermore, it outlines standard experimental protocols for the determination of key physical properties.

Data Presentation

Physical Properties of this compound
PropertyValueUnitSource
Molecular Weight177.03 g/mol Cheméo[1]
Log10 of Water Solubility (log10WS)-3.18mol/LCheméo[1]
Octanol/Water Partition Coefficient (logPoct/wat)2.346Cheméo[1]
McGowan's Characteristic Volume (McVol)116.080ml/molCheméo[1]
Physical Properties of 4,6-Dichloro-2-methylpyrimidine (Analog for Comparison)

Due to the limited availability of experimental data for the title compound, the physical properties of the closely related analog, 4,6-dichloro-2-methylpyrimidine, are presented below. These values can serve as a useful proxy for estimating the properties of the 2-ethyl derivative.

PropertyValueUnitSource
Molecular Weight163.00 g/mol Sigma-Aldrich, PubChem[2]
Melting Point41.5-45.5°CSigma-Aldrich, ChemBK[3]
44.0 to 48.0°CTokyo Chemical Industry[4]
Boiling Point210.8 ± 20.0°CChemicalBook[5]
AppearanceWhite to off-white crystalline powder or crystalsGuidechem[6]
SolubilitySoluble in MethanolChemBK[3]
Soluble in organic solvents, sparingly soluble in waterGuidechem[6]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds, which can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[7]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube) [7]

  • Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[7][8]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]

  • Mixed Melting Point: To confirm the identity of an unknown compound, a mixed melting point determination can be performed. The unknown is mixed with a known sample, and the melting point is measured. If there is no depression or broadening of the melting range, the two compounds are likely identical.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Methodology: Micro Boiling Point Determination using a Thiele Tube [12][13]

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[14] A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The thermometer bulb and the sample should be at the same level.[12]

  • Heating: The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.[7]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12] The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[11]

Solubility Determination

Solubility provides insights into the polarity of a molecule and the presence of functional groups that can engage in intermolecular interactions with the solvent.

Methodology: Qualitative Solubility Testing [15]

  • General Procedure: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume (e.g., 0.75 mL) of the solvent.[15] The mixture is vigorously agitated.

  • Solvent Series: A hierarchical approach is often used, starting with water. If the compound is water-soluble, its pH is tested with litmus paper to indicate acidic or basic functional groups.[16]

  • Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in dilute aqueous acid (e.g., 5% HCl) and dilute aqueous base (e.g., 5% NaOH).[15] Solubility in dilute acid suggests a basic functional group (e.g., an amine), while solubility in dilute base suggests an acidic functional group.

  • Organic Solvents: Solubility in common organic solvents of varying polarity (e.g., methanol, diethyl ether, hexane) is also determined to further classify the compound.[3][6]

Mandatory Visualization

The following diagram illustrates a general workflow for the physical characterization of a new chemical entity like this compound.

G Workflow for Physical Property Characterization of a New Chemical Entity cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Further Characterization cluster_3 Data Consolidation A New Chemical Entity (e.g., this compound) B Purity Assessment (e.g., HPLC, GC-MS) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Profiling (Aqueous & Organic) B->E G Spectroscopic Analysis (NMR, IR, MS) B->G F Density Measurement C->F I Comprehensive Physicochemical Profile C->I D->I H Octanol-Water Partition Coefficient (LogP) E->H E->I F->I G->I H->I

Workflow for the physical characterization of a new chemical entity.

References

In-Depth Technical Guide: 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloro-2-ethylpyrimidine, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role as a versatile building block in drug discovery.

Core Chemical Data

Quantitative data for this compound is summarized below, providing a clear reference for experimental design and execution.

PropertyValueUnit
Molecular Weight 177.03 g/mol
Molecular Formula C₆H₆Cl₂N₂-
CAS Number 1195-34-2-
Boiling Point 77 (at 5 Torr)°C
Density 1.285g/cm³

Physicochemical Properties

PropertyValue
LogP (Octanol/Water Partition Coefficient) 2.346
Water Solubility (logS) -3.18
McGowan's Characteristic Volume (McVol) 116.080

Experimental Protocols

While specific experimental details for this compound are not extensively published, protocols can be reliably adapted from the well-documented synthesis of its close analog, 4,6-dichloro-2-methylpyrimidine. The following protocols are based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a dihydroxy pyrimidine intermediate, followed by a chlorination reaction.

Step 1: Synthesis of 4,6-Dihydroxy-2-ethylpyrimidine

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a condenser, dissolve sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

  • Addition of Reagents: To the cooled solution, add diethyl malonate followed by ethylamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 3-5 hours. The formation of a creamy white solid indicates the progress of the reaction.

  • Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure. Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Stir the mixture at 0°C for 3-5 hours to complete crystallization. Filter the solid, wash with cold water and cold methanol, and dry to obtain 4,6-dihydroxy-2-ethylpyrimidine.

Step 2: Chlorination to this compound

  • Reaction Setup: In a well-ventilated fume hood, add the dried 4,6-dihydroxy-2-ethylpyrimidine to a flask containing a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Analytical Methods

Standard analytical techniques can be employed to characterize the final product:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Gas Chromatography (GC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The two reactive chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse chemical libraries for drug screening.

While this specific compound is not an active pharmaceutical ingredient itself, its analogs are key components in the synthesis of targeted therapies. For instance, the methyl analog, 4,6-dichloro-2-methylpyrimidine, is a known intermediate in the synthesis of Dasatinib, a kinase inhibitor used in the treatment of certain types of cancer.[1][2] This highlights the importance of dichloropyrimidine scaffolds in the development of biologically active compounds.

Workflow and Synthetic Utility

The following diagram illustrates the general workflow from starting materials to the application of this compound as a synthetic intermediate.

G Synthesis and Application Workflow of this compound cluster_synthesis Synthesis cluster_application Application in Drug Discovery A Ethylamidine + Diethyl Malonate B 4,6-Dihydroxy-2-ethylpyrimidine A->B Cyclization C This compound B->C Chlorination (e.g., POCl₃) D Nucleophilic Substitution C->D Versatile Intermediate E Diverse Chemical Library D->E F Biological Screening E->F G Lead Compound Identification F->G

Caption: Synthetic pathway and application of this compound in drug discovery.

References

Spectroscopic Data for 4,6-Dichloro-2-ethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data for the compound 4,6-Dichloro-2-ethylpyrimidine. A comprehensive search of publicly available scientific databases and literature was conducted to collate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document presents the findings of this search, provides generalized experimental protocols for these spectroscopic techniques, and includes a workflow for the spectroscopic analysis of synthesized compounds.

Spectroscopic Data of Analogous Compounds

Due to the absence of specific experimental data for this compound, the following sections detail the available spectroscopic information for its structural analogues. These data can provide valuable insights into the expected spectral characteristics of the target compound.

4,6-Dichloro-2-methylpyrimidine (CAS: 1780-26-3)

The data for this compound is limited, with most database entries referencing the availability of spectra without providing detailed peak information.

Table 1: Summary of Available Spectroscopic Data for 4,6-Dichloro-2-methylpyrimidine

Spectroscopic TechniqueData AvailabilitySource
Mass Spectrometry (GC-MS)Spectrum availablePubChem[1]
Infrared Spectroscopy (ATR-IR)Spectrum availablePubChem

Further detailed analysis of the spectra is recommended by consulting the source databases.

4,6-Dichloropyrimidine (CAS: 1193-21-1)

More comprehensive spectroscopic data is available for the unsubstituted analogue, 4,6-dichloropyrimidine.

Table 2: ¹H NMR Spectroscopic Data for 4,6-Dichloropyrimidine

Chemical Shift (ppm)MultiplicityCoupling Constant (J)SolventReference
8.824Singlet-CDCl₃ChemicalBook[2]
7.460Singlet-CDCl₃ChemicalBook[2]

Table 3: ¹³C NMR Spectroscopic Data for 4,6-Dichloropyrimidine

Chemical Shift (ppm)SolventReference
162.0CDCl₃/DMSO-d₆SpectraBase[3]
158.5CDCl₃/DMSO-d₆SpectraBase[3]
121.5CDCl₃/DMSO-d₆SpectraBase[3]

Table 4: Infrared (IR) Spectroscopic Data for 4,6-Dichloropyrimidine

Wavenumber (cm⁻¹)InterpretationReference
3050C-H stretch (aromatic)NIST[4]
1550C=N stretchNIST[4]
1530C=C stretchNIST[4]
1380C-H bendNIST[4]
1200C-Cl stretchNIST[4]
840C-H out-of-plane bendNIST[4]

Note: The interpretations are approximate and based on typical vibrational modes.

Table 5: Mass Spectrometry (MS) Data for 4,6-Dichloropyrimidine

m/zRelative Intensity (%)InterpretationReference
148100[M]⁺ (Molecular ion)NIST[5]
11365[M-Cl]⁺NIST[5]
15030[M+2]⁺ (Isotope peak)NIST[5]
7620[M-2Cl]⁺NIST[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyrimidine derivatives. These are intended as a guide and may require optimization based on the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[6]

  • Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[6]

  • If particulates are present, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

  • Cap the NMR tube and label it appropriately.

¹H NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard: TMS at 0 ppm or solvent peak.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.[7]

Infrared (IR) Spectroscopy

For solid samples, several preparation methods can be employed.

KBr Pellet Method:

  • Grind 1-2 mg of the solid sample with an agate mortar and pestle.[8]

  • Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[8]

  • Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Thin Solid Film Method:

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[9]

  • Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[9]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

  • Mount the plate in the spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal is clean.

  • Place the powdered solid sample directly onto the crystal.[8]

  • Apply pressure to ensure good contact between the sample and the crystal.[8]

  • Acquire the spectrum directly.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: GC-MS is suitable for volatile and thermally stable compounds.[10]

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1-2 mL of a volatile organic solvent such as dichloromethane or hexane.[11]

  • Ensure the solution is free of particles by filtration or centrifugation if necessary.[11]

  • Transfer the solution to a GC vial.

Instrumentation and Conditions:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium.

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: 40-400 m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Information ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (e.g., GC-MS) purification->ms Molecular Weight & Fragmentation data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report

Caption: A flowchart illustrating the general process from chemical synthesis to final structural characterization using various spectroscopic methods.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in currently accessible databases, this guide provides a foundational resource for researchers by presenting data from its closest analogues, 4,6-dichloro-2-methylpyrimidine and 4,6-dichloropyrimidine. The provided generalized experimental protocols and the analytical workflow offer a practical framework for the synthesis and characterization of this and similar compounds. It is recommended that researchers synthesizing this compound for the first time perform a full suite of spectroscopic analyses to definitively characterize the compound and contribute this valuable data to the scientific community.

References

Solubility of 4,6-Dichloro-2-ethylpyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2-ethylpyrimidine in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients. Its chemical structure, featuring a pyrimidine core with two reactive chlorine atoms, makes it a versatile building block for creating more complex molecules. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its effective use in synthesis, purification, and formulation. Solubility data dictates the choice of reaction media, crystallization solvents, and analytical techniques, directly impacting process efficiency, yield, and purity.

Data Presentation: Solubility of this compound

The solubility of a compound is highly dependent on the solvent and the temperature. For a compound like this compound, it is expected to exhibit higher solubility in polar aprotic and some polar protic solvents. The following table is a representative example of how experimentally determined solubility data should be structured for clear comparison.

Disclaimer: The data presented in Table 1 is illustrative and hypothetical. It serves as a template for presenting experimentally determined values.

Table 1: Representative Solubility of this compound in Common Organic Solvents at Various Temperatures

SolventTemperature (°C)Solubility (g / 100 mL)Molar Solubility (mol/L)
Methanol25Data Point 1Data Point 1
40Data Point 2Data Point 2
Ethanol25Data Point 3Data Point 3
40Data Point 4Data Point 4
Acetone25Data Point 5Data Point 5
40Data Point 6Data Point 6
Acetonitrile25Data Point 7Data Point 7
40Data Point 8Data Point 8
Dichloromethane25Data Point 9Data Point 9
40Data Point 10Data Point 10
Toluene25Data Point 11Data Point 11
40Data Point 12Data Point 12
N,N-Dimethylformamide (DMF)25Data Point 13Data Point 13
40Data Point 14Data Point 14

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-defined experimental protocols. The following sections detail common and reliable methods for determining the thermodynamic solubility of a solid compound like this compound in various organic solvents.

Method 1: Isothermal Saturation (Gravimetric Analysis)

This "gold standard" method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a constant temperature to determine the saturation solubility.

1.1. Principle: An excess amount of the solid compound is equilibrated with a known amount of solvent at a specific temperature for a sufficient period to achieve saturation. The undissolved solid is then separated, and a known aliquot of the saturated solution is evaporated to dryness. The mass of the remaining solid residue is used to calculate the solubility.

1.2. Apparatus:

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vial

  • Drying oven or vacuum desiccator

1.3. Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials. An excess is ensured when undissolved solid remains visible after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a pipette or a syringe fitted with a chemical-resistant filter to avoid transferring any solid particles.

  • Evaporation: Transfer the aliquot into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.

  • Drying & Weighing: Dry the residue to a constant mass in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point. Weigh the vial with the dry residue on an analytical balance.

  • Calculation:

    • Mass of dissolved solid = (Final mass of vial + residue) - (Initial mass of empty vial)

    • Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot taken) * 100

Method 2: UV/Vis Spectrophotometry

This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the compound in a saturated solution based on its absorbance, following the Beer-Lambert law. This method is suitable for compounds with a chromophore.

2.1. Principle: A saturated solution is prepared as in the gravimetric method. The saturated solution is then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve.

2.2. Apparatus:

  • All materials listed for the Gravimetric Method

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

2.3. Detailed Methodology:

  • Determination of λmax: Prepare a dilute, known concentration of this compound in the chosen solvent. Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve Construction:

    • Prepare a high-concentration stock solution of the compound in the chosen solvent.

    • Perform a series of precise serial dilutions to create at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of Absorbance vs. Concentration. A linear regression will yield the equation of the line (y = mx + c), which is the calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution and separate the undissolved solid as described in the gravimetric method (steps 1-4).

  • Dilution: Carefully take a small, precise aliquot of the clear saturated supernatant and dilute it quantitatively with the same solvent to bring the expected absorbance into the linear range of the calibration curve (typically 0.2-1.0 AU). The dilution factor must be recorded precisely.

  • Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation:

    • Use the absorbance of the diluted solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Solubility = (Concentration of diluted solution) * (Dilution Factor)

Visualizations: Workflows and Logical Relationships

Visual diagrams are crucial for understanding experimental processes and the role of a chemical compound in a larger context. The following diagrams use the Graphviz DOT language to illustrate key workflows.

G prep 1. Prepare Mixture (Excess Solute + Solvent) equil 2. Equilibrate (Constant Temp. Shaking, 24-48h) prep->equil sep 3. Separate Phases (Settle & Filter Supernatant) equil->sep analysis 4. Analyze Supernatant sep->analysis grav Gravimetric Method: Evaporate & Weigh Residue analysis->grav Direct spec Spectroscopic Method (UV/Vis, HPLC): Dilute & Measure Concentration analysis->spec Indirect calc 5. Calculate Solubility grav->calc spec->calc

Caption: Experimental workflow for determining thermodynamic solubility.

G cluster_reactants Reactants reactant1 This compound (Core Intermediate) process Nucleophilic Aromatic Substitution (SNAr Reaction) reactant1->process reactant2 (S)-Morpholin-2-ylmethanol hydrochloride (Side Chain Precursor) reactant2->process product Product: (S)-(4-(6-chloro-2-ethylpyrimidin-4-yl)morpholin-2-yl)methanol (Advanced Intermediate) process->product

Caption: Logical relationship in the synthesis of an advanced intermediate.

The Reactivity of Dichlorinated Pyrimidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated pyrimidines are a cornerstone in medicinal chemistry, serving as versatile synthons for the construction of a vast array of biologically active molecules. Their prevalence in pharmaceuticals, particularly as kinase inhibitors, underscores the importance of understanding and controlling their reactivity. This technical guide provides an in-depth analysis of the factors governing the reactivity of dichlorinated pyrimidines, with a focus on regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to aid in the practical application of this knowledge in drug discovery and development.

Core Concepts: Regioselectivity in Dichlorinated Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. In dichlorinated pyrimidines, the primary challenge and opportunity lie in controlling the regioselectivity of substitution at the chlorinated positions. The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1][2] This preference is, however, highly susceptible to a range of electronic and steric influences.

For the commonly utilized 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles.[1][3] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the adjacent nitrogen atom.[4] However, this inherent preference can be modulated or even reversed by several factors:

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring plays a crucial role in directing reactivity. Electron-donating groups (EDGs) at the C6 position can enhance the reactivity of the C2 position, leading to C2-selective substitution.[5][6][7] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to further activate the C4 position for nucleophilic attack.[3][8]

  • Nature of the Nucleophile: The choice of nucleophile can significantly impact the site of substitution. While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, have been shown to exhibit high selectivity for the C2 position, especially when a C5-EWG is present.[3][5]

  • Reaction Conditions: The solvent, base, temperature, and presence of a catalyst can all dramatically influence the regiochemical outcome. For instance, palladium-catalyzed aminations often show a strong preference for the C4 position.[3][9]

The interplay of these factors allows for the selective functionalization of dichlorinated pyrimidines, providing access to a diverse range of substituted pyrimidine cores for drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a fundamental transformation for the functionalization of dichlorinated pyrimidines. The reaction proceeds via the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a Meisenheimer complex, followed by the elimination of a chloride ion.

Diagram 1: General Mechanism of SNAr on 2,4-Dichloropyrimidine

Caption: General SNAr mechanism on 2,4-dichloropyrimidine.

Quantitative Data for SNAr Reactions

The regioselectivity of SNAr reactions is highly dependent on the nucleophile and the substitution pattern of the pyrimidine ring. The following table summarizes representative examples.

Dichloropyrimidine SubstrateNucleophileReaction ConditionsProduct(s) (C4:C2 Ratio)Yield (%)Reference(s)
2,4-DichloropyrimidineSecondary Amine (e.g., Morpholine)VariesC4-substituted (major)Moderate to High[10]
2,4-Dichloro-5-nitropyrimidineDiethylamineiPrNEt, CHCl3, 40°C, 3hC4-substituted-[8]
2,4-Dichloro-5-nitropyrimidineTriethylamineCH2Cl2, rt, 1hC2-substitutedGood[5][8]
6-Aryl-2,4-dichloropyrimidineAliphatic Secondary AmineNo catalyst2:1 to 4:1-[2]
2-MeSO2-4-chloropyrimidineAlkoxide-78°CC2-substituted (exclusive)-[3]
2-MeSO2-4-chloropyrimidineAromatic Formamide Anion0°CC2-substituted (exclusive)-[3]
Experimental Protocol: Selective C4-Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol describes a palladium-catalyzed amination that strongly favors substitution at the C4 position.[3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine (1.1-1.2 eq.)

  • Palladium catalyst (e.g., complex from oxidative addition of Pd with 2,4,6-trichloropyrimidine)

  • LiHMDS (1.0 M in THF, 1.1-1.2 eq.)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst.

  • Dissolve the solids in an appropriate volume of anhydrous THF.

  • In a separate dry vessel, pre-mix the aliphatic secondary amine with the LiHMDS solution.

  • Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for high regioselectivity.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-N bonds, respectively, and have been extensively applied to the functionalization of dichlorinated pyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties at the chlorinated positions of the pyrimidine ring. The reaction typically shows a strong preference for the C4 position.[10]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L2-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Microwave-assisted Suzuki coupling has proven to be a highly efficient method for the synthesis of C4-arylated pyrimidines.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference(s)
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581[3][11]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001592[11]
3-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001575[11]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a highly efficient microwave-assisted procedure.[3][10][11]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)

  • K₂CO₃ (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reactor vial

  • Argon

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add a mixture of 1,4-dioxane and water.

  • Flush the vial with argon and seal it.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and is widely used to introduce amine functionalities onto the pyrimidine core. Similar to other palladium-catalyzed reactions, it generally favors the C4 position.

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd2_amine_complex [L-Pd(II)(Ar)(NHR2)]+X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR2) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Quantitative Data for Buchwald-Hartwig Amination

The regioselectivity of the Buchwald-Hartwig amination of dichloropyrimidines can be highly controlled to favor the C4 position.

Dichloropyrimidine SubstrateAmineCatalyst/LigandBaseConditionsC4:C2 RatioYield (%)Reference(s)
6-Aryl-2,4-dichloropyrimidineAliphatic Secondary AminePd(OAc)₂/dppb or Complex 6LiHMDSTHF, -20°C to 0°C, 1h>30:1High[9]
2,4-DichloropyridineAnilinePd(OAc)₂/XantphosCs₂CO₃Dioxane, 90°C, 4hC2 selectiveGood[12]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine.[13]

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide

  • Toluene (degassed)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride and the amine in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Synthesis: The Case of Pazopanib

Dichlorinated pyrimidines are key intermediates in the synthesis of numerous approved drugs. A notable example is Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib involves the sequential functionalization of 2,4-dichloropyrimidine.[6][14][15]

Diagram 4: Simplified Synthetic Workflow for Pazopanib

Pazopanib_Workflow start Starting Materials (2,4-Dichloropyrimidine, 2,3-dimethyl-2H-indazol-6-amine) snar1 SNAr Reaction 1 (C4-Substitution) start->snar1 intermediate1 N-(2-chloropyrimidin-4-yl)- 2,3-dimethyl-2H-indazol-6-amine snar1->intermediate1 methylation Methylation intermediate1->methylation intermediate2 N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine methylation->intermediate2 snar2 SNAr Reaction 2 (C2-Substitution with 5-amino-2-methylbenzenesulfonamide) intermediate2->snar2 pazopanib Pazopanib snar2->pazopanib salt_formation Salt Formation (HCl) pazopanib->salt_formation final_product Pazopanib Hydrochloride salt_formation->final_product

Caption: A simplified workflow for the synthesis of Pazopanib.

Conclusion

Dichlorinated pyrimidines are indispensable building blocks in modern drug discovery. A thorough understanding of their reactivity, particularly the factors that control regioselectivity, is paramount for the efficient and rational design of synthetic routes to novel therapeutic agents. This guide has provided a comprehensive overview of the key reactions of dichlorinated pyrimidines, supported by quantitative data and detailed experimental protocols. By leveraging this knowledge, researchers and drug development professionals can more effectively harness the synthetic potential of this important class of heterocyclic compounds.

References

The Versatile Pyrimidine Core: A Technical Guide to its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the very building blocks of life, the nucleobases cytosine, thymine, and uracil, has made it a privileged structure in the design and development of novel therapeutic agents.[1][2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This technical guide provides an in-depth exploration of pyrimidine derivatives, focusing on their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Therapeutic Applications and Quantitative Efficacy

The versatility of the pyrimidine core allows for structural modifications that result in a wide spectrum of pharmacological activities.[5] The following tables summarize the quantitative efficacy of various pyrimidine derivatives across different therapeutic areas, providing a comparative overview for researchers in drug discovery.

Anticancer Activity

Pyrimidine derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes in nucleic acid synthesis and the modulation of key signaling pathways involved in cell proliferation and survival.[6][7] Many derivatives function as tyrosine kinase inhibitors, targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[8]

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629[9]
Indazol-PyrimidineCompound 4iMCF-7 (Breast)1.841[9]
Indazol-PyrimidineCompound 4aMCF-7 (Breast)2.958[9]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidineCompound 4iMCF-7 (Breast)0.33 ± 0.24[6]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidineCompound 4iHeLa (Cervical)0.52 ± 0.13[6]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidineCompound 4iHepG2 (Liver)3.09 ± 0.11[6]
Pyrazolo[3,4-d]pyrimidineCompound 5A549 (Lung)148[3]
Pyrazolo[3,4-d]pyrimidineCompound 7A549 (Lung)68.75[3]
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)Strong cytotoxicity at 50 µM[1]
Thiazolo[4,5-d]pyrimidineCompound 3bC32 (Melanoma)24.4[4]
Thiazolo[4,5-d]pyrimidineCompound 3bA375 (Melanoma)25.4[4]
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast)0.57[10]
Pyrido[2,3-d]pyrimidineCompound 11HepG2 (Liver)0.99[10]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.[11] Their mechanism of action often involves the inhibition of essential microbial enzymes.

CompoundTarget MicroorganismMIC (µM/ml)Reference
Compound 12Staphylococcus aureus0.87[11]
Compound 5Bacillus subtilis0.96[11]
Compound 10Pseudomonas aeruginosa0.77[11]
Compound 12Candida albicans1.73[11]
Compound 11Aspergillus niger1.68[11]
Pyrazolo[3,4-d]pyrimidine a10Bacterial strains-[12]
Pyrazolo[3,4-d]pyrimidine a11Fungal strains-[12]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13][14]

CompoundTarget EnzymeIC50 (µM)Reference
Pyrano[2,3-d]pyrimidine 5COX-20.04 ± 0.09[13]
Pyrano[2,3-d]pyrimidine 6COX-20.04 ± 0.02[13]
Pyridopyrimidinone IIIdCOX-20.67[14]
Pyridopyrimidinone IIIfCOX-21.02[14]
Pyridopyrimidinone IIIgCOX-20.85[14]
Pyridopyrimidinone IIIiCOX-20.91[14]
Pyrimidine Derivative L1COX-2-[15]
Pyrimidine Derivative L2COX-2-[15]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine derivatives are often rooted in their ability to modulate specific signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[16] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[17] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[18]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PIM1_Signaling_Pathway Cytokine Cytokines (e.g., ILs) JAK JAK Cytokine->JAK STAT STAT JAK->STAT Activates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription Downstream_Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Downstream_Substrates Phosphorylates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->PIM1 Inhibits Cell_Survival Cell Survival & Proliferation Downstream_Substrates->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Substrates->Apoptosis_Inhibition CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry CyclinE_CDK2->Rb Further Phosphorylates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->CyclinE_CDK2 Inhibits Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

References

Role of 4,6-Dichloro-2-ethylpyrimidine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidine as a Chemical Intermediate

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its pyrimidine core, functionalized with two reactive chlorine atoms and an ethyl group, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups. Furthermore, these positions are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The strategic importance of dichloropyrimidine scaffolds is well-established in medicinal chemistry. For instance, the closely related analog, 4,6-dichloro-2-methylpyrimidine, is a key intermediate in the synthesis of Dasatinib, a targeted therapy used in the treatment of specific types of leukemia.[1][2][3] This highlights the role of such chlorinated pyrimidines in the development of potent and selective kinase inhibitors and other biologically active compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is analogous to the well-documented preparation of its methyl-substituted counterpart and typically proceeds in a two-step sequence.[4] The first step involves the condensation of an appropriate amidine with a malonic ester derivative to form the corresponding dihydroxypyrimidine. The subsequent step is a chlorination reaction to replace the hydroxyl groups with chlorine atoms.

Step 1: Synthesis of 4,6-Dihydroxy-2-ethylpyrimidine

The initial step is a cyclocondensation reaction. While specific literature for the ethyl variant is not prevalent, a general and robust method involves the reaction of ethylpropionamidine with a dialkyl malonate, such as diethyl malonate, in the presence of a base like sodium ethoxide.

Step 2: Chlorination of 4,6-Dihydroxy-2-ethylpyrimidine

The intermediate dihydroxypyrimidine is then subjected to chlorination to yield the final product. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[4][5] The use of triphosgene has also been reported as a safer alternative for industrial-scale production.[1]

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from the high reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring. These positions are electron-deficient and readily undergo nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[6] The reaction conditions can often be controlled to achieve either mono- or di-substitution. The two chlorine atoms may exhibit different reactivities, allowing for sequential and regioselective functionalization, which is a powerful strategy in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents also serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] These reactions are instrumental in forming carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups onto the pyrimidine scaffold. This expands the accessible chemical space for developing novel compounds with potential biological activity.

Data Presentation

Table 1: Physicochemical Properties of a Representative 4,6-Dichloro-2-alkylpyrimidine
PropertyValueReference
Molecular FormulaC5H4Cl2N2 (for methyl analog)[7]
Molecular Weight163.00 g/mol (for methyl analog)[7]
AppearanceOff-White Solid (for methyl analog)[2]
Melting Point41.5-45.5 °C (for methyl analog)[8]
Storage2-8°C Refrigerator[2]
Table 2: Overview of Key Reactions and Conditions for Dichloropyrimidines
Reaction TypeReagents and ConditionsProduct TypeSelectivityReference
Nucleophilic Aromatic Substitution (Amination)Aliphatic secondary amine, LiHMDS, Pd-catalyst, THF, room temp.C4-amino-2-chloro-6-substituted pyrimidineHighly C4-selective[9]
Nucleophilic Aromatic Substitution (Alkoxylation)Sodium ethoxide, Ethanol, ~20°C4-alkoxy-6-chloro-2-substituted pyrimidineMono-substitution[10]
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., Dioxane/H2O)4,6-Diaryl-2-ethylpyrimidineDi-substitution[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 4,6-dichloro-2-alkylpyrimidines, adapted from literature procedures for the methyl analog.[1][5]

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Reactants:

  • Sodium methoxide (0.34 mol)

  • Dimethyl malonate (0.1 mol)

  • Acetamidine hydrochloride (0.1 mol)

  • Methanol (150 mL)

  • 4M Hydrochloric acid

  • Water

Procedure:

  • To a 500 mL three-necked flask, add 150 mL of methanol and cool in an ice bath.

  • While stirring, add sodium methoxide (18.4 g, 0.34 mol).

  • After complete dissolution, add dimethyl malonate (13.2 g, 0.1 mol) and acetamidine hydrochloride (9.45 g, 0.1 mol).

  • Remove the ice bath and warm the reaction mixture to 18-25 °C. Stir for 4 hours. The solution will become a creamy white suspension.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

  • Add 50 mL of water to dissolve the residue.

  • Adjust the pH to 1-2 with 4M hydrochloric acid, at which point a white solid will precipitate.

  • Stir and crystallize at 0 °C for 4 hours.

  • Collect the solid by suction filtration, wash successively with ice-cold water and ice-cold methanol (0-5 °C).

  • Dry the solid to obtain white 4,6-dihydroxy-2-methylpyrimidine. (Reported Yield: 86%).[1]

Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine using Thionyl Chloride

Reactants:

  • 4,6-Dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

  • Thionyl chloride (18.9 g, 0.16 mol)

  • Acetonitrile

Procedure:

  • In a reaction vessel, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) to a mixture of thionyl chloride (18.9 g, 0.16 mol) and acetonitrile.[5]

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into 50 g of ice water.

  • Filter the precipitated solid and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid. (Reported Yield: 94%).[5][8]

Mandatory Visualizations

G start Ethylpropionamidine + Diethyl Malonate intermediate 4,6-Dihydroxy-2-ethylpyrimidine start->intermediate Step 1: Cyclocondensation product This compound intermediate->product Step 2: Chlorination reagent1 Base (e.g., NaOEt) Methanol reagent1->start reagent2 Chlorinating Agent (e.g., POCl3 or SOCl2) reagent2->intermediate

Caption: Synthetic pathway for this compound.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Reacts with coupling Palladium-Catalyzed Cross-Coupling start->coupling Reacts via nucleophiles Nucleophiles: - Amines (R2NH) - Alcohols (ROH) - Thiols (RSH) snar->nucleophiles product_snar Mono- or Di-substituted Pyrimidines snar->product_snar Yields coupling_reagents Coupling Partners: - Boronic Acids (Suzuki) - Alkenes (Heck) - Alkynes (Sonogashira) coupling->coupling_reagents product_coupling Aryl/Alkenyl/Alkynyl Substituted Pyrimidines coupling->product_coupling Yields

Caption: Key reaction pathways of this compound.

G synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification analysis Spectroscopic Analysis purification->analysis nmr NMR (1H, 13C) analysis->nmr ms Mass Spectrometry (MS) analysis->ms ir IR Spectroscopy analysis->ir confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation

Caption: Experimental workflow for synthesis and characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4,6-dichloro-2-ethylpyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is typically achieved in a two-step process: the initial cyclization to form 2-ethyl-4,6-dihydroxypyrimidine, followed by a chlorination reaction.

The protocols provided herein are based on established methods for the synthesis of structurally similar pyrimidine derivatives, such as 4,6-dichloro-2-methylpyrimidine and 2-ethoxy-4,6-dichloropyrimidine.[1][2][3]

Synthesis Pathway Overview

The overall synthesis pathway involves two primary stages:

  • Step 1: Cyclization/Condensation: This step involves the base-catalyzed condensation of an ethylamidine salt (e.g., ethylamidine hydrochloride) with a malonic ester derivative (e.g., diethyl malonate or dimethyl malonate) to form the pyrimidine ring, yielding 2-ethyl-4,6-dihydroxypyrimidine.

  • Step 2: Chlorination: The intermediate, 2-ethyl-4,6-dihydroxypyrimidine, is then subjected to chlorination using a suitable agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl groups with chlorine atoms, yielding the final product, this compound.[3]

A logical diagram of the synthesis workflow is presented below.

Synthesis_Workflow Starting_Materials Starting Materials (Ethylamidine HCl, Diethyl Malonate, Base) Step1 Step 1: Cyclization/ Condensation Starting_Materials->Step1 Intermediate Intermediate (2-Ethyl-4,6-dihydroxypyrimidine) Step1->Intermediate Formation of pyrimidine ring Step2 Step 2: Chlorination Intermediate->Step2 Chlorinating_Agent Chlorinating Agent (POCl₃ or SOCl₂) Chlorinating_Agent->Step2 Final_Product Final Product (this compound) Step2->Final_Product Replacement of -OH with -Cl Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine (Intermediate)

This protocol is adapted from the synthesis of 4,6-dihydroxy-2-methylpyrimidine.[2]

Materials:

  • Ethylamidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add ethylamidine hydrochloride and diethyl malonate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Cool the mixture in an ice bath to facilitate complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-ethyl-4,6-dihydroxypyrimidine.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the chlorination of similar dihydroxypyrimidine compounds.[1][4]

Materials:

  • 2-Ethyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a catalyst)

  • Acetonitrile or another suitable solvent

  • Ice water

Procedure:

  • In a fume hood, to a flask containing 2-ethyl-4,6-dihydroxypyrimidine, add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline. An inert solvent like acetonitrile can also be used.

  • Heat the mixture to reflux (around 80-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into ice water to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of analogous compounds, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Synthesis of Dihydroxypyrimidine Intermediates

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetamidine HCl, Dimethyl MalonateSodium MethoxideMethanol18-253-586[2]
O-ethylisourea HCl, Dimethyl MalonateSodium MethoxideMethanol< 30--[5]
O-ethylisourea hydrogen sulfate, Diethyl malonateSodium EthylateEthanol0 to room temp.94-[6]

Table 2: Chlorination of Dihydroxypyrimidines

Starting MaterialChlorinating AgentSolvent/CatalystTemperature (°C)Time (h)Yield (%)Reference
4,6-dihydroxy-2-methylpyrimidineThionyl ChlorideAcetonitrile80394[1]
2,4-dihydroxy-5-methylpyrimidinePOCl₃Pyridine140288[4]
4,6-dihydroxypyrimidinePOCl₃2-methyl-5-ethyl-pyridine-1~100
4,6-dihydroxy-2-methylpyrimidineTriphosgeneN,N-diethylaniline, DichloroethaneReflux6-890-92[2]

Disclaimer: The provided protocols are based on the synthesis of structurally related compounds and should be adapted and optimized for the specific synthesis of this compound. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: Nucleophilic Aromatic Substitution on 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dichloro-2-ethylpyrimidine is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical agents. The pyrimidine core is a prevalent motif in a wide array of biologically active molecules.[1][2] The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens.[3][4] This reactivity allows for the sequential and regioselective introduction of various functional groups, making it a versatile intermediate for creating diverse molecular libraries.[4]

In this compound, the C4 and C6 positions are electronically equivalent, simplifying the initial monosubstitution reaction. The general reactivity order for nucleophilic substitution on dichloropyrimidines is C4/C6 > C2.[3] This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with common nucleophiles such as amines, alkoxides, and thiols.

General Principles

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex. The stability of this intermediate and the electron-deficient nature of the pyrimidine ring facilitate the displacement of the chloride leaving group. The choice of solvent, base, and temperature can significantly influence reaction rates and yields. For instance, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, while in other cases, alcoholic solvents are effective.[1] The second substitution on the resulting 4-substituted-6-chloro-2-ethylpyrimidine is generally more challenging due to the electron-donating nature of the newly introduced group and may require more forcing conditions.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for similar dichloropyrimidine substrates.[5][6] Researchers should optimize conditions for their specific nucleophile and desired product.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes the reaction of this compound with primary or secondary amines to yield 4-amino-6-chloro-2-ethylpyrimidine derivatives.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Base: Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Sodium Hydride (NaH)

  • Solvent: Ethanol (EtOH), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or 2-Propanol

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., EtOH or DMF), add the amine nucleophile (1.0-1.2 equiv.).

  • Add the base (1.5-2.0 equiv., e.g., DIPEA) to the mixture. If using a strong base like NaH, the amine should be deprotonated first in an appropriate solvent like THF before adding the pyrimidine substrate.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to reflux) and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-chloro-2-ethylpyrimidine.

Protocol 2: Substitution with Alkoxide Nucleophiles (Alkoxylation)

This protocol details the reaction with alcohols to form 4-alkoxy-6-chloro-2-ethylpyrimidine derivatives. The alkoxide is typically generated in situ using a strong base.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Base: Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), or Sodium metal

  • Solvent: The corresponding alcohol or an inert solvent like THF

  • Reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, carefully add the base (1.1 equiv., e.g., NaH) to the alcohol (which can serve as the solvent) at 0 °C to generate the sodium alkoxide in situ.

  • Stir the mixture until the evolution of hydrogen gas ceases and a clear solution is formed.

  • Add a solution of this compound (1.0 equiv.) in the same alcohol (or a minimal amount of an inert solvent like THF) dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.[6]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions for nucleophilic substitution on various dichloropyrimidine substrates, which can serve as a starting point for optimizing reactions with this compound.

Substrate (Example)NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4,6-Dichloro-2-(methylthio)pyrimidineSodium Ethoxide-Ethanol~20289[6][7]
4,6-DichloropyrimidineAdamantylalkylaminet-BuONaTolueneReflux2460-75[5]
4-ChloropyrrolopyrimidineAnilineHCl (cat.)2-Propanol8022N/A[8]
4,6-Dichloro-2-(methylsulfonyl)pyrimidineAnilineNaHCO₃AcetonitrileReflux4895[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.

G Reactants 1. Reactant Preparation (Pyrimidine, Nucleophile, Base, Solvent) Setup 2. Reaction Setup (Combine reactants under inert atmosphere) Reactants->Setup Reaction 3. Reaction Conditions (Stirring at specified temperature) Setup->Reaction Monitoring 4. Progress Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 5. Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Upon Completion Purification 6. Purification (Column Chromatography / Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4,6-dichloro-2-ethylpyrimidine in Suzuki-Miyaura cross-coupling reactions. This document outlines the principles of regioselectivity, key reaction parameters, and step-by-step experimental procedures to facilitate the synthesis of novel substituted pyrimidine derivatives for applications in medicinal chemistry and materials science.

Introduction to Suzuki Coupling on 4,6-Dichloropyrimidines

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide. For dihalopyrimidines, this reaction is a cornerstone for creating diverse compound libraries.[1][2] A critical aspect of Suzuki coupling with dihalopyrimidines is regioselectivity. In the case of 4,6-dichloropyrimidines, mono-arylation is generally favored, allowing for the stepwise introduction of different substituents.[1] The inherent reactivity differences between the halogenated positions on the pyrimidine ring, influenced by electronic and steric factors, can be harnessed to achieve site-selective functionalization.[1]

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[3] Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while a variety of inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are employed to facilitate the transmetalation step.[3][4] Solvent systems often consist of aprotic solvents like 1,4-dioxane or toluene, sometimes in combination with water to dissolve the base.[4][5]

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on the careful optimization of several parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. While Pd(PPh₃)₄ is a common choice, other catalysts and ligands, particularly bulky electron-rich phosphine ligands, can be effective for challenging couplings involving heteroaryl chlorides.[3]

  • Base: The base is essential for the activation of the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3]

  • Solvent: The solvent influences the solubility of the reactants and the overall reaction temperature. Aprotic solvents like 1,4-dioxane, toluene, and DMF, often in biphasic mixtures with water, are frequently used.[3][4]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[1][5]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of different dichloropyrimidine substrates, providing a valuable reference for reaction optimization.

SubstrateCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22up to 60[4]
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)0.25up to 80[1][5]
2,4-Dichloropyrimidine (one-pot di-arylation)Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O55 then 9012 then 1221-39
4,6-Dichloropyrimidines (substituted)Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂K₃PO₄Not specifiedNot specifiedNot specified"reasonable"[6]

Experimental Protocols

Note: The following protocols are generalized based on successful Suzuki couplings of structurally similar dichloropyrimidines. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Mono-Arylation of this compound

This protocol describes a general procedure for the selective mono-arylation of this compound at the more reactive C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]

  • Add the degassed solvent (e.g., anhydrous 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][4]

  • Heat the reaction mixture to 70-80 °C and stir vigorously.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the mixture and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloro-2-ethylpyrimidine.

Protocol 2: One-Pot Di-Arylation of this compound

This protocol is adapted for a sequential, one-pot di-arylation, which may require more forcing conditions for the second coupling.

Materials:

  • This compound

  • First arylboronic acid (1.0 equivalent)

  • Second arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (in a suitable ratio, e.g., 4:1:1)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equiv.) in a degassed mixture of toluene, ethanol, and water.

  • Add the first arylboronic acid (1.0 equiv.), Pd(PPh₃)₄ (e.g., 2-3 mol%), and K₂CO₃ (3.0 equiv.).

  • Seal the vial and heat at a moderate temperature (e.g., 55 °C) for 12 hours or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture slightly, then add the second arylboronic acid (1.1 equiv.), additional Pd(PPh₃)₄ (e.g., 1-2 mol%), and K₂CO₃ (3.0 equiv.).

  • Reseal the vial and increase the temperature to 90 °C for an additional 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 4,6-diaryl-2-ethylpyrimidine.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) end transmetalation_complex Ar-Pd(II)(Ar')L₂ pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar') start start->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

workflow reagents 1. Combine this compound, boronic acid, and base in a flask. inert 2. Create an inert atmosphere (evacuate and backfill with Ar/N₂). reagents->inert catalyst 3. Add palladium catalyst and degassed solvent. inert->catalyst reaction 4. Heat and stir the reaction mixture. catalyst->reaction monitor 5. Monitor progress with TLC/LC-MS. reaction->monitor workup 6. Cool, perform aqueous workup, and extract with organic solvent. monitor->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify

Caption: General experimental workflow for Suzuki coupling.

Caption: Regioselectivity in the Suzuki coupling of 4,6-dichloropyrimidines.

References

Application Notes and Protocols: 4,6-Dichloro-2-ethylpyrimidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,6-dichloro-2-ethylpyrimidine as a versatile building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a variety of protein kinases.[1][2][3] The 2-ethyl-4,6-dichloropyrimidine core offers a strategic starting point for the synthesis of diverse libraries of kinase inhibitors through sequential nucleophilic aromatic substitution (SNAr) reactions.

Introduction to 4,6-Disubstituted Pyrimidines in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The pyrimidine ring system is a key pharmacophore in many kinase inhibitors due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site.

The this compound scaffold provides two reactive sites (the C4 and C6 chlorine atoms) for the introduction of various substituents. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The ethyl group at the C2 position can also influence the binding affinity and selectivity of the final compound.

Key Applications in Drug Discovery

The versatility of the this compound building block allows for the development of inhibitors targeting a broad range of kinases, including but not limited to:

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[3][5][6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibitors are used in the treatment of certain types of cancer, particularly breast cancer.[7][8][9]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. EGFR inhibitors are a cornerstone of treatment for non-small cell lung cancer and other solid tumors.[10][11][12][13]

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized from dichloropyrimidine precursors. While not all examples start with the 2-ethyl variant, they demonstrate the potential of this chemical class.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 1 Aurora A309HCT-1161.31
Compound 1 Aurora B293HCT-1161.31
Compound 2 EGFRT790M/L858R-H19750.65
Compound 3 CDK4---
Compound 4 CDK6---

Data is representative and compiled from various sources for illustrative purposes.[2][6][10]

Experimental Protocols

The following protocols describe generalized methods for the synthesis of kinase inhibitors using this compound as a starting material. These are based on established procedures for similar dichloropyrimidine scaffolds.[2][14]

Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Disubstituted Pyrimidine-Based Kinase Inhibitor

This protocol outlines a two-step synthesis involving the sequential displacement of the two chlorine atoms on the pyrimidine ring.

Step 1: Monosubstitution at the C4 Position

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or THF.

  • Addition of Nucleophile: Add the first amine nucleophile (1.1 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Disubstitution at the C6 Position

  • Reaction Setup: Dissolve the monosubstituted intermediate from Step 1 (1.0 eq) in a high-boiling point solvent such as n-butanol or 1,4-dioxane in a sealed reaction vessel.

  • Addition of Second Nucleophile: Add the second amine nucleophile (1.2 eq) and a base such as DIPEA or potassium carbonate (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-140 °C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by flash column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the in vitro potency (IC50) of the synthesized compounds against their target kinase.

  • Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, and a suitable kinase assay buffer.

  • Assay Setup: In a microplate, prepare serial dilutions of the test compounds in DMSO. Add the recombinant kinase, peptide substrate, and kinase assay buffer to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[15]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow start This compound step1 Step 1: Monosubstitution (SNAr) - Amine Nucleophile 1 - Base (e.g., DIPEA) start->step1 intermediate 4-Amino-6-chloro-2-ethylpyrimidine Intermediate step1->intermediate step2 Step 2: Disubstitution (SNAr) - Amine Nucleophile 2 - High Temperature intermediate->step2 product Disubstituted Pyrimidine Kinase Inhibitor step2->product purification Purification (Column Chromatography) product->purification analysis Biological Evaluation - Kinase Assays (IC50) - Cellular Assays purification->analysis aurora_kinase_pathway cluster_mitosis Mitosis G2_M G2/M Transition AuroraA Aurora A G2_M->AuroraA AuroraB Aurora B G2_M->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Apoptosis Mitotic Arrest & Apoptosis Centrosome->Apoptosis Chromosome->Apoptosis inhibitor Pyrimidine Inhibitor inhibitor->AuroraA Inhibition inhibitor->AuroraB Inhibition egfr_signaling_pathway cluster_cell Cell Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation, Survival, & Growth PI3K_AKT->Proliferation RAS_MAPK->Proliferation inhibitor Pyrimidine Inhibitor inhibitor->EGFR Inhibition cdk_pathway cluster_cell_cycle Cell Cycle Control G1 G1 Phase S S Phase G1->S G1/S Transition CDK4_6 Cyclin D-CDK4/6 Rb Rb CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F pRb pRb E2F->S Transcription of S-phase genes inhibitor Pyrimidine Inhibitor inhibitor->CDK4_6 Inhibition

References

Application Notes and Protocols: The Role of 4,6-Dichloro-2-ethylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The strategic substitution on the pyrimidine ring allows for the fine-tuning of a molecule's efficacy, selectivity, and environmental profile. 4,6-Dichloro-2-ethylpyrimidine is a key heterocyclic building block, offering two reactive chlorine atoms that can be selectively displaced to introduce diverse functionalities. This document provides detailed application notes on the synthesis of this intermediate and its subsequent use in the preparation of potent agrochemicals, with a focus on fungicidal derivatives.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound typically begins with the condensation of diethyl malonate with ethyl propionimidate hydrochloride, followed by chlorination. This process is analogous to the synthesis of other 2-alkyl-4,6-dichloropyrimidines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,6-Dihydroxy-2-ethylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (2.0 eq) in anhydrous ethanol (10 volumes) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add diethyl malonate (1.0 eq) and ethyl propionimidate hydrochloride (1.0 eq).

  • Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-ethylpyrimidine as a white to off-white solid.

Step 2: Chlorination to this compound

  • In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a thermometer, place the 4,6-dihydroxy-2-ethylpyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • After the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield a clear to pale yellow liquid or low-melting solid.

Diagram of Synthetic Pathway for this compound

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Diethyl Malonate Diethyl Malonate NaOEt_EtOH NaOEt / EtOH Reflux Diethyl Malonate->NaOEt_EtOH Ethyl Propionimidate HCl Ethyl Propionimidate HCl Ethyl Propionimidate HCl->NaOEt_EtOH 4,6-Dihydroxy-2-ethylpyrimidine 4,6-Dihydroxy-2-ethylpyrimidine NaOEt_EtOH->4,6-Dihydroxy-2-ethylpyrimidine POCl3 POCl₃ Reflux 4,6-Dihydroxy-2-ethylpyrimidine->POCl3 This compound This compound POCl3->this compound

Caption: Synthesis of this compound.

Application in Fungicide Synthesis: 2-Anilino-4-alkynylpyrimidine Derivatives

This compound is an excellent precursor for the synthesis of anilinopyrimidine fungicides. The two chlorine atoms have different reactivities, allowing for sequential substitution. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 6-position. This allows for the selective introduction of an aniline moiety at the C4 position, followed by the introduction of an alkynyl group at the C6 position via a Sonogashira coupling. A potential, though not explicitly detailed in public literature, fungicidal compound is 2-anilino-4-ethyl-6-(1-propynyl)pyrimidine.

Experimental Protocol: Synthesis of a Hypothetical Fungicide

Step 1: Synthesis of 4-Anilino-6-chloro-2-ethylpyrimidine

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or 1,4-dioxane.

  • Add aniline (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to yield 4-anilino-6-chloro-2-ethylpyrimidine.

Step 2: Sonogashira Coupling to Yield 2-Anilino-4-ethyl-6-(1-propynyl)pyrimidine

  • To a solution of 4-anilino-6-chloro-2-ethylpyrimidine (1.0 eq) in a solvent mixture of toluene and triethylamine, add propyne (or a suitable surrogate), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Heat the reaction mixture under an inert atmosphere to 50-70 °C for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, filter off the salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final fungicidal compound.

Diagram of Fungicide Synthesis Workflow

G Start This compound Step1 Nucleophilic Aromatic Substitution (Aniline, DIPEA) Start->Step1 Intermediate 4-Anilino-6-chloro-2-ethylpyrimidine Step1->Intermediate Step2 Sonogashira Coupling (Propyne, Pd/Cu catalyst) Intermediate->Step2 Product Target Fungicide (2-Anilino-4-ethyl-6-(1-propynyl)pyrimidine) Step2->Product

Caption: Synthesis of a potential anilinopyrimidine fungicide.

Biological Activity of Anilinopyrimidine Fungicides

CompoundTarget PathogenEC₅₀ (µg/mL)Reference
PyrimethanilBotrytis cinerea0.03 - 75[1]
PyrimethanilBotrytis cinerea>5.0 (Resistant isolates)[2]

EC₅₀ values represent the concentration of the fungicide that inhibits 50% of the mycelial growth of the fungus. The wide range in reported EC₅₀ values for pyrimethanil highlights the issue of fungicide resistance in pathogen populations.[1][2]

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of agrochemicals. Its differential reactivity at the 4 and 6 positions allows for the controlled and sequential introduction of various functional groups, leading to the creation of complex and potent active ingredients. The outlined synthetic protocols for the intermediate and a potential fungicidal derivative provide a framework for the development of novel crop protection agents. Further research into the synthesis and biological evaluation of new derivatives from this platform is warranted to discover next-generation agrochemicals with improved efficacy and resistance profiles.

References

Application Notes and Protocols for the Amination of 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its two reactive chlorine atoms are susceptible to nucleophilic substitution, allowing for the regioselective introduction of various functional groups, particularly amino moieties. The resulting aminopyrimidines are integral scaffolds in a wide array of biologically active molecules. This document provides detailed experimental procedures for the amination of this compound via two common and effective methods: catalyst-free Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.

Reaction Principle

The amination of this compound can be achieved through two primary pathways. The first is a catalyst-free Nucleophilic Aromatic Substitution (SNAr) reaction, which is effective for the mono-amination of dichloropyrimidines using an amine and a base at elevated temperatures. The second, more versatile method is the Palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of a broader range of amines with aryl halides under milder conditions.[1][2] The choice between these methods depends on the nucleophilicity of the amine, the desired degree of substitution (mono- vs. di-amination), and the overall complexity of the substrate.

Experimental Protocols

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) for Mono-amination

This protocol outlines a general procedure for the mono-amination of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.0 - 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[1]

  • Add anhydrous DMF (5-10 mL) to the vial.

  • Seal the vial tightly and heat the reaction mixture to 140 °C with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound, which is particularly useful for less reactive amines or when milder conditions are required.[2][3]

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, DavePhos, or BINAP, 4-10 mol%)[3][4]

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.2-1.5 mmol).[1][4]

  • Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).[1]

  • Add the anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination Methods

ParameterCatalyst-Free SNArPalladium-Catalyzed Buchwald-Hartwig
Catalyst NonePalladium Precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., Xantphos)
Base K₂CO₃, Cs₂CO₃NaOtBu, LiHMDS
Solvent DMF, DMSODioxane, Toluene
Temperature 80 - 140 °C80 - 120 °C
Amine Scope More nucleophilic aminesBroad, including less nucleophilic and sterically hindered amines
Reaction Time Typically longerGenerally shorter

Table 2: Troubleshooting and Optimization

IssuePotential CauseSuggested Optimization
Low Yield Incomplete reactionIncrease temperature, reaction time, or use a stronger base. For Pd-catalyzed reactions, screen different ligands.
Decomposition of starting material or productLower reaction temperature.
Formation of Di-substituted Product High reactivityUse a 1:1 ratio of pyrimidine to amine. For SNAr, lower the temperature.
No Reaction Low reactivity of amineSwitch to Palladium-catalyzed conditions.
Inactive catalystEnsure anhydrous and inert conditions for the Buchwald-Hartwig reaction.

Visualizations

experimental_workflow Experimental Workflow for Amination of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactants: - this compound - Amine - Base - Solvent snar Catalyst-Free SNAr: - Combine reactants and base in solvent - Heat to 140°C prep_reagents->snar buchwald Buchwald-Hartwig: - Combine catalyst, ligand, base, reactants in solvent under inert atmosphere - Heat to 80-120°C prep_reagents->buchwald prep_catalyst Prepare Catalyst System (for Buchwald-Hartwig): - Palladium Precursor - Ligand prep_catalyst->buchwald monitoring Monitor Reaction Progress (TLC or LC-MS) snar->monitoring buchwald->monitoring workup - Cool reaction - Quench and extract - Dry and concentrate monitoring->workup purification Column Chromatography workup->purification analysis Characterization of Product (NMR, MS) purification->analysis

Caption: A flowchart illustrating the key stages of the amination of this compound.

References

Application Notes: Derivatization of 4,6-Dichloro-2-ethylpyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a core component in numerous therapeutic agents and natural products.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3] A particularly significant application of pyrimidine-based compounds is in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[4][5] Kinases, such as the Epidermal Growth Factor Receptor (EGFR), play a central role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1][6] Dysregulation of these pathways is a hallmark of many cancers, making EGFR an important therapeutic target.[4]

The 4,6-dichloro-2-ethylpyrimidine core is a versatile starting material for generating a library of diverse compounds for biological screening. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of various functional groups to explore the chemical space and optimize biological activity.

These application notes provide detailed protocols for the chemical derivatization of this compound and subsequent biological screening, with a focus on identifying potential kinase inhibitors.

Chemical Derivatization Strategies

The primary methods for modifying this compound involve the sequential substitution of the two chlorine atoms. The C4 position is generally more reactive than the C6 position, allowing for selective mono-substitution under controlled conditions, followed by a second substitution under more forcing conditions.

Experimental Workflow: Synthesis of a 4,6-Disubstituted-2-ethylpyrimidine Library

G Start This compound (Starting Material) Sub1 Nucleophilic Aromatic Substitution (SNAr) (e.g., R1-NH2, DIPEA, EtOH) Start->Sub1 Step 1: Mono-substitution Prod1 4-Amino-6-chloro-2-ethylpyrimidine (Intermediate 1) Sub1->Prod1 Sub2a Suzuki Cross-Coupling (e.g., R2-B(OH)2, Pd(PPh3)4, K2CO3) Prod1->Sub2a Step 2a: C-C Bond Formation Sub2b Second SNAr Reaction (e.g., R2-OH, NaH, THF) Prod1->Sub2b Step 2b: C-O/C-N/C-S Bond Formation Prod2a 4-Amino-6-aryl-2-ethylpyrimidine (Final Product A) Sub2a->Prod2a Prod2b 4-Amino-6-alkoxy-2-ethylpyrimidine (Final Product B) Sub2b->Prod2b Screen Biological Screening (e.g., Kinase Assays) Prod2a->Screen Prod2b->Screen

Caption: General workflow for the synthesis of a diverse library of 2-ethylpyrimidine derivatives.

Experimental Protocols

Protocol 1: Mono-substitution via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective substitution of the C4-chloro position with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., aniline, morpholine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous ethanol (EtOH) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous ethanol.

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted-6-chloro-2-ethylpyrimidine intermediate.

Protocol 2: Di-substitution via Suzuki-Miyaura Cross-Coupling

This protocol describes the substitution of the remaining C6-chloro position of the intermediate from Protocol 1 with an aryl group.[7][8][9]

Materials:

  • 4-Amino-6-chloro-2-ethylpyrimidine intermediate (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-amino-6-chloro-2-ethylpyrimidine intermediate (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 4,6-disubstituted-2-ethylpyrimidine.

Biological Screening: Kinase Inhibition

Derivatives are commonly screened for their ability to inhibit protein kinases involved in cancer signaling, such as EGFR, VEGFR-2, and HER-2.[10]

Target Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[1][6] Pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase domain and preventing autophosphorylation, thereby inhibiting all downstream signaling.[5]

G EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Ethylpyrimidine Derivative Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based ATP-competitive inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescence Assay)

This protocol outlines a method to determine the IC₅₀ values of synthesized compounds against a target kinase.[11] The assay measures the amount of ATP remaining in solution following a kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and less inhibition.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • Synthesized pyrimidine derivatives (test compounds)

  • Staurosporine or other known inhibitor (positive control)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase reaction buffer to a 10X final assay concentration.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the 10X test compound solution (or DMSO for 'no inhibition' control, and positive control).

    • Add 2.5 µL of a 10X enzyme/substrate mixture (containing the target kinase and its peptide substrate in reaction buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2.5X ATP solution (diluted in reaction buffer). The final volume will be 12.5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) using non-linear regression analysis.[12][13]

Structure-Activity Relationship (SAR) Data

The following table summarizes representative biological activity data for various 2,4,6-trisubstituted pyrimidine derivatives, demonstrating the potential of this scaffold. Note that the core structures may vary slightly from the 2-ethylpyrimidine discussed.

Compound IDR₂ SubstituentR₄ SubstituentR₆ SubstituentTarget KinaseIC₅₀ (µM)[3][11]Target Cell LineGI₅₀ / IC₅₀ (µM)[10][11]
A -Ph-NH₂-Ph(4-Me)c-Src32.9SK-OV-3~45
B -Ph-NH₂-Ph(4-Cl)c-Src24.7SK-OV-3~30
C -pyrazolo[3,4-d]-CN-Ph(4-OH)EGFR0.054NCI-60 Panel0.018 - 9.98
D -pyrazolo[3,4-d]-COOEt-Ph(4-Cl)EGFR0.034NCI-60 Panel0.02 - 8.75
E -NH-benzohydrazide-Cl-HVEGFR20.136HepG232.14
F -NH-benzohydrazide-Cl-HEGFR0.079HepG232.14
G -Me-NH-Ph(2,4-diCl)-pyridineVEGFR-20.315HepG25.04
H -Me-NH-Ph(4-Cl)-pyridineHER-20.441MCF-76.22

IC₅₀: Half-maximal inhibitory concentration against the purified enzyme. GI₅₀: Half-maximal growth inhibition concentration in a cell-based assay.

Conclusion

This compound is an excellent starting scaffold for the development of novel small molecule inhibitors for biological screening. Through robust and versatile synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, a large and diverse chemical library can be generated efficiently. The subsequent screening of these compounds, particularly in kinase inhibition assays, holds significant promise for the discovery of lead candidates in areas such as oncology. The protocols and data presented herein provide a comprehensive guide for researchers aiming to exploit this valuable chemical scaffold in drug discovery programs.

References

Application Notes and Protocols for the Purification of 4,6-Dichloro-2-ethylpyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of downstream products, necessitating an efficient and reliable purification method. Column chromatography is a widely employed technique for the purification of organic compounds, offering effective separation of the desired product from impurities generated during synthesis. These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

The purification of this compound by column chromatography is based on the principle of differential adsorption of the compound and its impurities onto a stationary phase (silica gel) and their differential elution by a mobile phase. The separation is primarily influenced by the polarity of the compounds. In a typical synthesis, impurities may include unreacted starting materials, such as 4,6-dihydroxy-2-ethylpyrimidine, and mono-chlorinated intermediates. These impurities are generally more polar than the desired dichlorinated product. By using a relatively non-polar mobile phase, the less polar this compound will elute from the column faster, while the more polar impurities will be retained on the silica gel for a longer duration, thus achieving separation.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the purification of this compound.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (for sample loading)

    • Anhydrous sodium sulfate

  • Equipment:

    • Glass chromatography column

    • Separatory funnel (for gradient elution)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp for TLC visualization

    • Fraction collection tubes

    • Glass wool or cotton

    • Sand (washed)

Sample Preparation and Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorption onto Silica Gel (Dry Loading): To the solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is evenly distributed on the silica gel.

Column Packing
  • Preparation: Place a small plug of glass wool or cotton at the bottom of the chromatography column. Add a thin layer of sand on top of the plug.

  • Slurry Packing: Prepare a slurry of silica gel in hexane.

  • Packing the Column: Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Equilibration: Allow the excess hexane to drain until the solvent level reaches the top of the silica gel bed. Do not let the column run dry.

Elution and Fraction Collection
  • Loading the Sample: Carefully add the dry-loaded sample onto the top of the silica gel bed. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution: Begin elution with a non-polar mobile phase, such as pure hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane. A common gradient might start from 100% hexane and gradually increase to a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in fractions of appropriate volumes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp. Combine the fractions that contain the pure product.

Product Isolation
  • Solvent Removal: Combine the pure fractions containing this compound.

  • Drying: Dry the combined solution over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound by column chromatography.

ParameterValue
Starting Material
Crude this compound5.0 g
Initial Purity (by HPLC)~85%
Column Parameters
Stationary PhaseSilica Gel (230-400 mesh)
Amount of Stationary Phase100 g
Column Diameter40 mm
Mobile Phase
Eluent SystemHexane / Ethyl Acetate (Gradient)
Gradient0% to 10% Ethyl Acetate in Hexane
Total Solvent Volume~1.5 L
Results
Purified Product Yield4.0 g (80%)
Final Purity (by HPLC)>98%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_prep Sample & Column Preparation cluster_chrom Column Chromatography cluster_iso Product Isolation crude Crude this compound dissolve Dissolve in Dichloromethane crude->dissolve adsorb Adsorb on Silica Gel dissolve->adsorb dry_load Dry Loading adsorb->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Gradient Elution (Hexane:Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine dry_solution Dry with Na2SO4 combine->dry_solution evaporate Evaporate Solvent dry_solution->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

This diagram shows the logical progression and dependencies of the key stages in the purification process.

G synthesis Synthesis of Crude Product impurities Presence of Polar Impurities (e.g., starting materials, mono-chloro species) synthesis->impurities purification_need Need for Purification impurities->purification_need column_chrom Column Chromatography purification_need->column_chrom separation Separation based on Polarity column_chrom->separation elution Elution of Pure Product separation->elution isolation Isolation of Purified Compound elution->isolation analysis Purity Analysis (e.g., HPLC, NMR) isolation->analysis final_product High Purity this compound analysis->final_product

Caption: Logical flow from crude product to purified compound.

Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4,6-dichloro-2-ethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a robust two-step process commencing with the cyclocondensation of diethyl malonate and propionamidine to yield 4,6-dihydroxy-2-ethylpyrimidine, followed by a chlorination step to produce the final product. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and scalability.

Introduction

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of targeted therapies. The di-chloro substitution pattern at the 4 and 6 positions, combined with the 2-ethyl group, provides a versatile scaffold for the introduction of various functional groups through nucleophilic substitution reactions. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The protocols outlined herein are designed for large-scale production, focusing on reaction efficiency, yield, and operational safety.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The initial step involves a base-catalyzed cyclocondensation reaction between diethyl malonate and propionamidine hydrochloride to form the heterocyclic intermediate, 4,6-dihydroxy-2-ethylpyrimidine. The subsequent step is a chlorination reaction that converts the dihydroxy intermediate into the desired this compound using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A Diethyl Malonate D 4,6-Dihydroxy-2-ethylpyrimidine A->D B Propionamidine HCl B->D C Sodium Methoxide C->D  Base Catalyst E 4,6-Dihydroxy-2-ethylpyrimidine G This compound E->G F Phosphorus Oxychloride (POCl3) F->G  Chlorinating Agent

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-2-ethylpyrimidine

This protocol is adapted from established procedures for similar pyrimidine syntheses.

Materials:

  • Diethyl malonate

  • Propionamidine hydrochloride

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • To a large, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add a 25% solution of sodium methoxide in methanol.

  • With continuous stirring, add propionamidine hydrochloride to the reactor.

  • Slowly add diethyl malonate to the mixture. An exothermic reaction may be observed; maintain the temperature below 30°C using a cooling system.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting solid residue in deionized water.

  • Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of 5-6 to precipitate the product.

  • Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.

  • Filter the solid product, wash with cold deionized water, and then with a small amount of cold methanol.

  • Dry the product under vacuum at 50-60°C to a constant weight to yield 4,6-dihydroxy-2-ethylpyrimidine as a white to off-white solid.

Step 2: Synthesis of this compound

This protocol utilizes phosphorus oxychloride for the chlorination step, a common and effective method for large-scale production.[1]

Materials:

  • 4,6-Dihydroxy-2-ethylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a large, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a caustic scrubber, and a temperature probe, charge the 4,6-dihydroxy-2-ethylpyrimidine.

  • Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (a molar excess is typically used, see table for ratios) to the reactor.

  • Slowly add anhydrous pyridine to the mixture while maintaining the temperature below 40°C.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction should be monitored by GC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of crushed ice and water, ensuring the temperature does not exceed 20°C. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield a low-melting solid or a colorless oil.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions for Step 1

ReagentMolar RatioKey Parameters
Diethyl Malonate1.0Reaction Time: 4-6 hours
Propionamidine HCl1.0-1.2Reflux Temperature: 65-70°C
Sodium Methoxide2.0-2.2pH for Precipitation: 5-6

Table 2: Reagent Quantities and Reaction Conditions for Step 2

ReagentMolar RatioKey Parameters
4,6-Dihydroxy-2-ethylpyrimidine1.0Reaction Time: 3-5 hours
Phosphorus Oxychloride (POCl₃)3.0-5.0Reflux Temperature: 105-110°C
Pyridine1.0-1.2Quenching Temperature: < 20°C

Table 3: Expected Yields and Purity

ProductStepTypical YieldPurity (Post-Purification)
4,6-Dihydroxy-2-ethylpyrimidine185-90%>98%
This compound280-85%>99% (by GC)

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Ensure adequate cooling and proper ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of 4,6-Dichloro-2-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method is a two-step synthesis. The first step involves the condensation of an ethyl amidine derivative (propionamidine) with a malonic ester to form the precursor, 4,6-dihydroxy-2-ethylpyrimidine. The second step is the chlorination of this dihydroxy intermediate using a suitable chlorinating agent to yield the final product, this compound.

Q2: Which chlorinating agent is recommended for the conversion of 4,6-dihydroxy-2-ethylpyrimidine?

A2: Several chlorinating agents can be used, with the choice often depending on safety, scale, and available equipment.

  • Phosphorus oxychloride (POCl₃): A very common and effective reagent for this type of transformation. It can be used with or without a tertiary amine base.

  • Thionyl chloride (SOCl₂): Another effective option that can provide high yields.[1]

  • Triphosgene: A solid, safer alternative to phosgene gas, which can be suitable for larger scale synthesis.[2]

Q3: How can I monitor the progress of the chlorination reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction.[1] A suitable eluent system (e.g., hexane/ethyl acetate) should be developed to clearly separate the starting material (4,6-dihydroxy-2-ethylpyrimidine), which is typically polar and will have a low Rf, from the less polar product (this compound), which will have a higher Rf. The reaction is considered complete when the starting material spot is no longer visible by TLC.

Q4: What are the critical safety precautions to consider during this synthesis?

A4:

  • Corrosive Reagents: Chlorinating agents like phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching: The quenching of the reaction mixture with water or ice is highly exothermic and can lead to the release of corrosive acidic gases (e.g., HCl). This step must be performed slowly and with caution in an ice bath to control the temperature.

  • Solvent Handling: Ensure all solvents are anhydrous, as water can react with the chlorinating agents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound Incomplete reaction.- Increase reaction time and continue to monitor by TLC.- Increase the reaction temperature in small increments (e.g., 10 °C).- Ensure the molar excess of the chlorinating agent is sufficient (typically 2-4 equivalents).
Decomposition of starting material or product.- If using POCl₃, consider lowering the reaction temperature. High temperatures can lead to decomposition.[3]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture or oxygen.
Presence of Mono-chlorinated Impurity Insufficient chlorinating agent or reaction time.- Increase the equivalents of the chlorinating agent.- Prolong the reaction time at the optimal temperature.
Dark-colored Reaction Mixture or Product Decomposition or side reactions.- Lower the reaction temperature.- Ensure the purity of the starting 4,6-dihydroxy-2-ethylpyrimidine.- Purify the crude product by column chromatography or recrystallization with activated carbon treatment.
Difficult Product Isolation/Workup Vigorous reaction during quenching.- Add the reaction mixture to ice water very slowly with efficient stirring and cooling in an ice bath.[1]- Use a dropping funnel for controlled addition.
Emulsion formation during extraction.- Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.

Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxy-2-ethylpyrimidine

This protocol is adapted from the synthesis of the analogous 2-methylpyrimidine.[2]

Materials:

  • Propionamidine hydrochloride

  • Sodium methoxide

  • Dimethyl malonate

  • Methanol

  • Hydrochloric acid (4M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium methoxide (2.5-3.5 equivalents) in anhydrous methanol under an ice bath.

  • To the cooled solution, add propionamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 18-25 °C and stir for 3-5 hours. The solution will typically become a creamy white solid.

  • After the reaction is complete (monitored by TLC), remove the methanol under reduced pressure.

  • Dissolve the residue in water and cool in an ice bath.

  • Adjust the pH to 1-2 with 4M hydrochloric acid to precipitate the product.

  • Stir the mixture at 0 °C for 3-5 hours to complete crystallization.

  • Filter the white solid, wash with cold water and then cold methanol, and dry under vacuum to obtain 4,6-dihydroxy-2-ethylpyrimidine. A yield of approximately 89.5% has been reported for a similar procedure.[4]

Step 2: Synthesis of this compound using Phosphorus Oxychloride

This protocol is a general procedure adapted from the synthesis of related dichloropyrimidines.

Materials:

  • 4,6-dihydroxy-2-ethylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a base)

  • Dichloromethane (or another inert solvent)

  • Ice water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 4,6-dihydroxy-2-ethylpyrimidine (1 equivalent) in phosphorus oxychloride (3-5 equivalents).

  • Optionally, N,N-dimethylaniline (2-2.5 equivalents) can be added as a base.

  • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of 4,6-Dichloro-2-methylpyrimidine (as a reference)

Chlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thionyl Chloride (SOCl₂)Acetonitrile80394[1]
TriphosgeneDichloroethaneReflux692[2]
Phosphorus Oxychloride (POCl₃)NeatReflux1~100[5]

Note: These conditions are for the 2-methyl analog and may require optimization for the 2-ethyl derivative.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4,6-dihydroxy-2-ethylpyrimidine cluster_step2 Step 2: Synthesis of this compound start1 Propionamidine HCl + Dimethyl Malonate + Sodium Methoxide in Methanol react1 Reaction at 18-25°C, 3-5h start1->react1 workup1 Methanol Removal & Acidification (pH 1-2) react1->workup1 product1 4,6-dihydroxy-2-ethylpyrimidine workup1->product1 start2 4,6-dihydroxy-2-ethylpyrimidine + POCl₃ product1->start2 Precursor react2 Reflux, 4-8h start2->react2 workup2 Quenching on Ice & Extraction react2->workup2 purification Column Chromatography or Recrystallization workup2->purification product2 This compound purification->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide start Low or No Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC decomposition Decomposition? start->decomposition Observe color incomplete_reaction->decomposition No solution_incomplete Increase reaction time/temp Increase chlorinating agent incomplete_reaction->solution_incomplete Yes solution_decomposition Lower reaction temperature Use inert atmosphere decomposition->solution_decomposition Yes

Caption: Troubleshooting logic for addressing low or no product yield.

References

Technical Support Center: Synthesis of 4,6-Dichloro-2-ethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-dichloro-2-ethylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the cyclization of an appropriate amidine, such as propionamidine hydrochloride, with a malonate derivative (e.g., diethyl malonate) in the presence of a base like sodium methoxide to form 2-ethyl-4,6-dihydroxypyrimidine. The second step is the chlorination of this dihydroxy intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphosgene.

Q2: Which chlorinating agent is recommended for the conversion of 2-ethyl-4,6-dihydroxypyrimidine?

A2: The choice of chlorinating agent depends on safety, environmental considerations, and reaction scale.

  • Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this transformation. However, it is corrosive, reacts violently with water, and can lead to hazardous workup conditions.[1]

  • Thionyl chloride (SOCl₂) is another potent chlorinating agent that can provide high yields.[2]

  • Triphosgene is often considered a safer alternative to highly toxic reagents like phosgene and is more amenable to industrial-scale production due to its solid state and controlled reactivity.[3]

Q3: How can I monitor the progress of the chlorination reaction?

A3: Thin-layer chromatography (TLC) is an effective and straightforward method to monitor the disappearance of the 2-ethyl-4,6-dihydroxypyrimidine starting material and the appearance of the this compound product.[2]

Q4: What are the primary safety concerns during this synthesis?

A4: The primary safety concerns involve the handling of corrosive and highly reactive chlorinating agents like POCl₃ and SOCl₂. These reactions should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The quenching step of the chlorination reaction is highly exothermic and can cause splashing of corrosive materials if not performed with extreme caution.[1]

Troubleshooting Guide

Problem ID Issue Observed Potential Causes Suggested Solutions
SR-001 Incomplete Chlorination: Presence of mono-chlorinated byproduct or unreacted starting material.1. Insufficient amount of chlorinating agent.2. Reaction temperature is too low.3. Reaction time is too short.4. Poor solubility of the starting material.1. Increase the stoichiometry of the chlorinating agent (e.g., POCl₃) relative to the hydroxyl groups.2. Gradually increase the reaction temperature while monitoring with TLC.3. Extend the reaction time until TLC analysis shows complete consumption of the starting material.4. The addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) can aid in solubilizing the starting material and accelerating the reaction.[4]
SR-002 Product Hydrolysis: Final product is contaminated with the starting 2-ethyl-4,6-dihydroxypyrimidine.1. Presence of moisture in the reaction.2. Hydrolysis during the aqueous workup.1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.2. Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., sodium bicarbonate) with vigorous stirring. This neutralizes acidic byproducts that can catalyze hydrolysis. Immediately extract the product into an organic solvent.[4]
SR-003 Formation of Dark-Colored Impurities/Charring 1. Reaction temperature is too high.2. Prolonged reaction time at elevated temperatures.1. Lower the reaction temperature. The optimal temperature should be determined by careful monitoring of the reaction progress.2. Once the starting material is consumed (as indicated by TLC), proceed with the workup to avoid degradation of the product.
SR-004 Residual Phosphorus Contamination 1. Incomplete removal of excess POCl₃.2. Incomplete hydrolysis of phosphorus byproducts during workup.1. After the reaction, distill off the excess POCl₃ under reduced pressure before quenching.2. During the workup, thoroughly wash the organic extract containing the product with water and a saturated sodium bicarbonate solution to remove water-soluble phosphorus species.[5]
SR-005 Uncontrolled Exothermic Reaction During Quenching 1. Quenching the reaction mixture with water or ice too rapidly.2. Incomplete hydrolysis of POCl₃ leading to a delayed exotherm.1. Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled (0-5 °C) aqueous solution.2. Ensure the quenching solution has sufficient capacity to neutralize the acid generated.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

This protocol is adapted from the synthesis of 2-ethoxy-4,6-dihydroxypyrimidine.

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve sodium metal in anhydrous methanol under an inert atmosphere.

  • Reaction Mixture: To the cooled sodium methoxide solution, add diethyl malonate. After stirring, add propionamidine hydrochloride.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The formation of a precipitate should be observed.

  • Workup: After cooling, remove the methanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of 1-2.

  • Isolation: Cool the mixture in an ice bath to facilitate crystallization. Collect the solid product by suction filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.

Protocol 2: Synthesis of this compound using POCl₃
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2-ethyl-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-diethylaniline, can be added as a catalyst.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 4-8 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is 8-9. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the organic extract under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Chlorinating Agents

Chlorinating Agent Typical Reaction Temperature Advantages Disadvantages
POCl₃ 100-110 °CHigh reactivity, effective for a wide range of substrates.Highly corrosive, reacts violently with water, excess reagent can be difficult to remove.
SOCl₂ 80 °CHigh yield, gaseous byproducts are easily removed.Corrosive and toxic.
Triphosgene Reflux in dichloroethaneSolid, easier to handle than phosgene, suitable for large-scale synthesis.More expensive than POCl₃ or SOCl₂, requires a base (e.g., N,N-diethylaniline).[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine cluster_step2 Step 2: Chlorination start1 Propionamidine HCl + Diethyl Malonate react1 React with Sodium Methoxide in Methanol (Reflux) start1->react1 workup1 Acidic Workup and Crystallization react1->workup1 product1 2-Ethyl-4,6-dihydroxypyrimidine workup1->product1 start2 2-Ethyl-4,6-dihydroxypyrimidine product1->start2 react2 React with POCl₃ (Reflux) start2->react2 workup2 Quenching, Neutralization, and Extraction react2->workup2 product2 This compound workup2->product2

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_workup Workup & Purification Issues start Reaction Complete? incomplete Incomplete Reaction (SR-001) start->incomplete No complete Reaction Complete start->complete Yes check_temp Increase Temperature? incomplete->check_temp check_time Increase Time? incomplete->check_time check_reagent Increase Reagent? incomplete->check_reagent hydrolysis Hydrolysis Product? (SR-002) complete->hydrolysis phosphorus Phosphorus Contamination? (SR-004) hydrolysis->phosphorus No hydrolysis_sol Ensure Anhydrous Conditions & Careful Quenching hydrolysis->hydrolysis_sol Yes phosphorus_sol Distill Excess POCl₃ & Wash Thoroughly phosphorus->phosphorus_sol Yes

Caption: Logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: 4,6-Dichloro-2-ethylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve the yield and purity of 4,6-Dichloro-2-ethylpyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: (1) Cyclization to form 2-Ethyl-4,6-dihydroxypyrimidine and (2) Chlorination to yield the final product.

Part 1: Cyclization Reaction (Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine)

Q1: What is the general synthetic route for the 2-Ethyl-4,6-dihydroxypyrimidine intermediate?

A1: The common method involves the cyclization of an ethylamidine derivative (like ethylamidine hydrochloride) with a malonate derivative (such as diethyl malonate) in the presence of a strong base like sodium methoxide or sodium ethoxide.[1][2]

Q2: My yield for the dihydroxy intermediate is low. What are the potential causes and solutions?

A2: Low yield in the cyclization step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Step & Solution
Moisture Contamination The base used (e.g., sodium methoxide/ethoxide) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle the base in a dry, inert atmosphere (e.g., under nitrogen or argon).[3]
Incomplete Reaction The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical reaction involves heating to 18-25°C for 3-5 hours after initial mixing in an ice bath.[1]
Incorrect Stoichiometry An inadequate amount of the base can result in incomplete conversion. Ensure the correct molar ratios are used. For example, a published method for a similar synthesis uses a 3.5:1 molar ratio of sodium ethoxide to diethyl malonate.[2]
Inefficient Product Isolation The product is typically precipitated by adjusting the pH of the aqueous solution to 1-2 with acid (e.g., HCl) and crystallizing at a low temperature (0°C).[1] Ensure the pH is correct and allow sufficient time for complete crystallization (3-5 hours).[1]
Part 2: Chlorination Reaction (Synthesis of this compound)

Q3: Which chlorinating agent is most effective for converting 2-Ethyl-4,6-dihydroxypyrimidine?

A3: Several chlorinating agents can be used, each with its own advantages and disadvantages. The choice often depends on reaction scale, safety protocols, and desired purity.

Chlorinating Agent Typical Conditions & Yield Advantages Disadvantages & Safety Precautions
Phosphorus Oxychloride (POCl₃) Often used in the presence of a tertiary amine (e.g., N,N-diisopropylethylamine) at elevated temperatures (e.g., 80°C).[4] Yields can be around 70-100%.[4][5]Highly effective and commonly used.[6]Highly corrosive and reacts violently with water. The workup must be performed cautiously, often by slowly pouring the reaction mixture into ice water.[7] Work in a well-ventilated fume hood with appropriate PPE.[6]
Thionyl Chloride (SOCl₂) Can be used with a solvent like acetonitrile at elevated temperatures (e.g., 80°C for 3 hours).[7] High yields (up to 94%) have been reported for the 2-methyl analogue.[7]Effective and can lead to high yields.[6]Corrosive and toxic. Requires careful handling and quenching.[6]
Triphosgene (BTC) Used with a base (e.g., N,N-diethylaniline) in a solvent like dichloroethane, with reflux for 6-8 hours. Yields for the 2-methyl analogue are reported to be around 90-92%.[1]Considered a safer alternative to highly toxic reagents like phosgene.[1][6] Easier to handle and suitable for industrial scale-up.[1]The reaction still requires careful control and handling of reagents.

Q4: I'm observing significant byproduct formation during chlorination. How can I improve the selectivity?

A4: Byproduct formation is a common issue. Key factors to control are temperature, reaction time, and the stoichiometry of the reagents.

  • Incomplete Chlorination: If mono-chlorinated species are observed, it may indicate an incomplete reaction. Ensure a sufficient excess of the chlorinating agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or GC is crucial.[7][8]

  • Side Reactions with Amine Catalysts: When using POCl₃ with a tertiary amine, the formation of undesired phosphorylated byproducts can occur.[9] Careful control of the addition rate and temperature is essential.

  • Degradation: Prolonged reaction times or excessively high temperatures can lead to product degradation. Optimize these parameters by closely monitoring the reaction's progress.[8]

Q5: What is the best practice for quenching and purifying the final product?

A5: The workup procedure is critical for both safety and final product purity.

  • Quenching: The highly reactive nature of chlorinating agents like POCl₃ requires a careful quenching procedure. The reaction mixture should be cooled and then slowly added to a large volume of ice water or an ice/water mixture with vigorous stirring.[7] This is a highly exothermic process that must be controlled to prevent splashing of corrosive materials.[6]

  • Extraction: After quenching, the product is typically extracted into an organic solvent such as dichloroethane, methylcyclohexane, or ethyl acetate.[1][4][10]

  • Purification: The crude product can be purified by various methods.

    • Recrystallization: This is a common method to obtain high-purity solid material. Solvents like dichloroethane can be used.[1]

    • Column Chromatography: For removing stubborn impurities, silica gel column chromatography is effective.[7]

    • Aqueous Washing: Washing the organic layer with water, a mild base (like sodium bicarbonate solution), or brine helps remove residual acids and inorganic salts.[3][10]

Experimental Protocols & Workflows

Overall Synthesis Workflow

The following diagram illustrates the typical two-step synthesis process for this compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Purification A Ethylamidine HCl + Diethyl Malonate C 2-Ethyl-4,6-dihydroxypyrimidine A->C Cyclization (18-25 °C, 3-5h) B Base (e.g., NaOMe) in Methanol B->C E This compound (Final Product) C->E Chlorination (Reflux, 6-8h) D Chlorinating Agent (e.g., POCl3) D->E F Crude Product E->F Quench & Extract G Pure Product F->G Recrystallization/ Chromatography

Caption: Two-step synthesis and purification workflow.
Protocol 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

(Adapted from the synthesis of the 2-methyl analogue[1])

  • Preparation: In a three-necked flask equipped with a stirrer and under an inert atmosphere, add anhydrous methanol.

  • Base Addition: Cool the flask in an ice bath and add sodium methoxide portion-wise while stirring.

  • Reactant Addition: Once the sodium methoxide has completely dissolved, add diethyl malonate followed by ethylamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to 18–25 °C. Stir for 3–5 hours. The solution will typically become a creamy white solid.

  • Solvent Removal: After the reaction is complete, remove the methanol via distillation under reduced pressure.

  • Precipitation: Add water to dissolve the residue. Adjust the pH to 1–2 with 4mol/L HCl.

  • Crystallization: Stir the mixture at 0 °C for 3–5 hours to allow the white solid product to crystallize.

  • Isolation: Collect the solid by suction filtration, wash with ice-cold water and ice-cold methanol, and dry to obtain 2-Ethyl-4,6-dihydroxypyrimidine.

Protocol 2: Chlorination using Triphosgene

(Adapted from the synthesis of the 2-methyl analogue[1])

  • Preparation: In a flask equipped with a reflux condenser, add the 2-Ethyl-4,6-dihydroxypyrimidine obtained from Protocol 1, N,N-diethylaniline, and dichloroethane.

  • Reagent Addition: Heat the mixture to reflux. Slowly add a solution of triphosgene dissolved in dichloroethane.

  • Reaction: Maintain the reflux for 6–8 hours. Monitor the reaction's completion using TLC.

  • Workup: Cool the reaction solution. Wash the solution sequentially with water and 4mol/L HCl.

  • Drying and Concentration: Dry the organic (dichloroethane) layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize the crude solid from dichloroethane. Activated carbon can be used for decolorizing. Filter and dry to obtain the final product, this compound.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving low yield issues during the chlorination step.

G start Low Yield in Chlorination Step check_sm Analyze starting material by NMR/TLC start->check_sm sm_ok Starting material is pure check_sm->sm_ok Pure sm_impure Impure starting material detected check_sm->sm_impure Impure check_reaction Analyze crude reaction mixture sm_ok->check_reaction purify_sm Action: Purify dihydroxy intermediate before use sm_impure->purify_sm incomplete High % of starting material or mono-chloro product remains check_reaction->incomplete Incomplete Reaction degradation Multiple unidentified byproducts (degradation) check_reaction->degradation Degradation check_workup Review workup & purification check_reaction->check_workup Reaction OK optimize_incomplete Action: Increase reaction time/temperature or add more chlorinating agent incomplete->optimize_incomplete optimize_degradation Action: Decrease reaction temperature or shorten reaction time degradation->optimize_degradation loss_workup Product loss during extraction or crystallization check_workup->loss_workup optimize_workup Action: Optimize solvent volumes, check pH during wash, modify crystallization conditions loss_workup->optimize_workup

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Suzuki Coupling with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Suzuki-Miyaura cross-coupling reactions with dichloropyrimidine substrates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Q1: My Suzuki coupling reaction with a dichloropyrimidine is showing very low or no conversion. What are the first parameters I should investigate?

A1: When facing low or no product yield, a systematic screening of reaction parameters is the most effective approach. Chlorides are generally less reactive than bromides or iodides, making the choice of catalyst, ligand, solvent, and base critical for a successful reaction.[1] Initial efforts should focus on ensuring the integrity of your reagents and the reaction setup.

  • Reagent Quality: Ensure your boronic acid is fresh and has not degraded. Boronic acids are susceptible to decomposition, particularly protodeboronation.[2] Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.[2]

  • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen). Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and homocoupling of the boronic acid.[2]

  • Catalyst/Ligand System: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is commonly used and can be effective, other catalysts or ligand combinations might be necessary for challenging substrates.[1][3][4]

Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. How do I optimize the catalyst, base, and solvent?

A2: Optimization should be systematic. Changing one variable at a time will help identify the critical factors for your specific substrate combination.

  • Catalyst and Ligand Screening: If Pd(PPh₃)₄ is ineffective, consider other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[1][5] For dichloropyrimidines, sterically hindered and electron-rich phosphine ligands can promote the challenging oxidative addition step.[5]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Inorganic bases are generally more effective than organic bases.[7] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be required, especially for less reactive chlorides.[3][8][9]

  • Solvent System: The solvent mixture is critical.[8] Alcoholic solvent mixtures (e.g., toluene/ethanol/water) or ethereal solvents like 1,4-dioxane with water have proven effective for Suzuki couplings of dichloropyrimidines.[3][4][8] The presence of water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4][6]

Issue 2: Poor Regioselectivity (Mono- vs. Di-substitution)

Q3: I am trying to achieve selective mono-substitution on a 2,4-dichloropyrimidine, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?

A3: Achieving selective mono-arylation is a common objective. For substrates like 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards oxidative addition by the palladium catalyst than the chlorine at the C2 position.[3][10][11][12] Several factors can be adjusted to favor mono-substitution:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the second coupling reaction.[4] For selective mono-coupling, it is advisable to use lower temperatures and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is maximized. A temperature of 100°C has been identified as optimal in some cases, with higher temperatures leading to the formation of the di-substituted product.[4]

  • Stoichiometry: Use a 1:1 stoichiometry of the dichloropyrimidine and the boronic acid. An excess of the boronic acid will inevitably lead to higher proportions of the di-substituted product.

  • Catalyst Loading: Lowering the catalyst loading can sometimes favor mono-substitution. Extremely low catalyst loading (e.g., 0.5 mol%) has been used effectively in microwave-assisted procedures for C4-substitution.[4][13]

Q4: Conversely, I want to perform a double Suzuki coupling to get a 2,4-diarylpyrimidine. What conditions favor di-substitution?

A4: To achieve di-substitution, you will generally need more forcing conditions than for mono-substitution. A one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed.[8]

  • Stepwise Addition: A successful strategy involves performing the first coupling at the more reactive C4 position under milder conditions, followed by the addition of a second boronic acid and potentially more catalyst and base for the second coupling at the C2 position, often at a higher temperature.[8]

  • Excess Reagents: Using an excess of the boronic acid(s) will drive the reaction towards di-substitution.

  • Solvent Choice: The choice of solvent is critical for double couplings. Alcoholic solvent mixtures have been shown to provide greater reactivity at lower temperatures compared to polar aprotic solvents.[8]

Issue 3: Common Side Reactions

Q5: I am observing significant amounts of a byproduct that appears to be a homocoupled dimer of my boronic acid. What causes this and how can I prevent it?

A5: Homocoupling of boronic acids is a common side reaction in Suzuki couplings.[2] This occurs when two molecules of the boronic acid react with each other, a process that can be promoted by the presence of oxygen and Pd(II) species.[2]

  • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This minimizes the amount of oxygen present, which can oxidize the active Pd(0) catalyst to Pd(II).

  • Use of High-Purity Reagents: Using a high-purity palladium catalyst and boronic acid can help minimize side reactions.

  • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thus reducing the rate of homocoupling.

Q6: My reaction is not going to completion, and I suspect my boronic acid is decomposing. What is protodeboronation and how can I avoid it?

A6: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[2] This is often exacerbated by high temperatures and the presence of excess water or base.[2][6]

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[2]

  • Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote hydrolysis. If protodeboronation is a major issue, trying the reaction under strictly anhydrous conditions with a base like K₃PO₄ may be beneficial.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of protodeboronation.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines, providing a baseline for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [1]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.
Pd(OAc)₂SPhos85Excellent yield with an appropriate ligand.

Table 2: Solvent Effect on the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [4]

SolventYield (%)
1,4-dioxane41
THF35
DMF30
Isopropanol28
Toluene25
Acetonitrile15

Table 3: Effect of Solvent Mixtures on the Suzuki Coupling of 2,4-dichloropyrimidine [4]

Solvent System (v/v)Yield (%)
1,4-dioxane / H₂O (2:1)80
1,4-dioxane / H₂O (1:1)75
THF / H₂O (1:1)68
THF / H₂O (2:1)65

Experimental Protocols

General Protocol for Mono-Arylation of 2,4-Dichloropyrimidine under Microwave Conditions [3][4]

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.5 mmol, 1.0 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a degassed mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Flush the vial with argon and seal it.

  • Place the reaction mixture in a microwave reactor and irradiate at 100 °C for 15 minutes.

  • After cooling, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

One-Pot Protocol for Di-Arylation of 2,4-Dichloropyrimidine [8]

  • Dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Degas the solution with argon for five minutes.

  • Add the first arylboronic acid (0.67 mmol), Pd(PPh₃)₄ (0.18 mmol), and K₂CO₃ (2.01 mmol).

  • Heat the reaction at 55 °C for 12 hours.

  • After 12 hours, add the second arylboronic acid (0.78 mmol), additional Pd(PPh₃)₄ (0.09 mmol), and K₂CO₃ (2.01 mmol).

  • Continue heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by extraction with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality & Setup - Fresh Boronic Acid? - Anhydrous Solvents? - Effective Degassing? start->check_reagents reagents_ok Problem Persists check_reagents->reagents_ok reagents_ok->start No (Fix Reagents/Setup) optimize_conditions 2. Systematically Optimize Conditions reagents_ok->optimize_conditions Yes catalyst A. Catalyst/Ligand System - Screen Pd source (e.g., Pd(OAc)₂) - Screen Ligands (e.g., SPhos) optimize_conditions->catalyst base B. Base Selection - Try stronger base (K₃PO₄, Cs₂CO₃) catalyst->base solvent C. Solvent System - Use Dioxane/H₂O or Toluene/EtOH/H₂O base->solvent side_reactions 3. Investigate Side Reactions solvent->side_reactions homocoupling Homocoupling Observed? - Improve Degassing - Use high-purity catalyst side_reactions->homocoupling Yes protodeboronation Protodeboronation Suspected? - Use Boronic Ester - Lower Temperature side_reactions->protodeboronation No success Successful Coupling homocoupling->success protodeboronation->success Regioselectivity_Control start Goal: Control Regioselectivity on Dichloropyrimidine mono Desired: Mono-substitution (C4) start->mono di Desired: Di-substitution (C4 & C2) start->di mono_cond Use Milder Conditions: - 1:1 Stoichiometry - Lower Temperature (~55-100°C) - Shorter Reaction Time - Monitor by TLC/LCMS mono->mono_cond di_cond Use Forcing Conditions: - Excess Boronic Acid(s) - Higher Temperature - Longer Reaction Time - Stepwise One-Pot Protocol di->di_cond mono_prod Selective C4-Aryl Product mono_cond->mono_prod di_prod C2,C4-Diaryl Product di_cond->di_prod

References

Preventing decomposition of 4,6-Dichloro-2-ethylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4,6-Dichloro-2-ethylpyrimidine during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: The primary cause of decomposition for this compound is hydrolysis. Chloropyrimidines are susceptible to hydrolysis, which can be accelerated by exposure to moisture, acidic, or basic conditions.[1] Other contributing factors include exposure to light and elevated temperatures, which can promote other degradation pathways.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place. Specific temperature recommendations vary, but a controlled environment is crucial. For analogous compounds, long-term storage at -20°C is recommended for maximum stability.[1] If refrigeration at -20°C is not possible, storing at a temperature below 15°C in a desiccated environment is a viable alternative.[2]

Q3: What are the visible signs of this compound decomposition?

A3: Decomposition of this compound may not always be visible. However, signs of degradation can include a change in color (from white/off-white to yellow or brown), a change in physical state (e.g., clumping of the solid due to moisture absorption), or the development of a pungent odor, which could indicate the formation of volatile decomposition products like hydrogen chloride gas.[3]

Q4: What are the likely decomposition products of this compound under improper storage?

A4: The primary decomposition pathway is hydrolysis, which would lead to the formation of hydroxylated pyrimidine species, such as 4-chloro-2-ethyl-6-hydroxypyrimidine and subsequently 2-ethyl-4,6-dihydroxypyrimidine. In the event of thermal decomposition, hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas can be released.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Purity of the compound has decreased over time as confirmed by analysis.

Possible Cause Recommended Action
Exposure to Atmospheric Moisture Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride). Before opening, allow the container to warm to room temperature to prevent condensation. Use an inert gas atmosphere (e.g., nitrogen or argon) when handling the compound outside of the desiccator.
Inappropriate Storage Temperature For long-term storage, use a freezer at -20°C.[1] For short-term storage, a refrigerator at 2-8°C is acceptable. If refrigeration is unavailable, store in a cool, dark place, preferably below 15°C.[2]
Exposure to Light Store the compound in an amber or opaque vial to protect it from light.
Contamination of Storage Container Ensure that storage vials are clean and dry before use. Use vials with tight-fitting caps, preferably with a PTFE liner to ensure an inert seal.

Issue 2: Inconsistent results in experiments using this compound from different batches or stored for different durations.

Possible Cause Recommended Action
Variable Purity of Starting Material Always check the certificate of analysis (CoA) for the initial purity of each batch. It is good practice to re-analyze the purity of the compound before use, especially if it has been stored for an extended period.
Gradual Decomposition During Storage Implement a strict first-in, first-out (FIFO) inventory system. Regularly monitor the purity of stored material using a validated analytical method.
Presence of Impurities from Synthesis Be aware of potential impurities from the synthesis of this compound, which can include starting materials or by-products. If necessary, purify the compound before use.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. The presence of additional peaks may indicate impurities or decomposition products.

Protocol 2: Monitoring Hydrolytic Stability

This protocol provides a framework for evaluating the stability of this compound in aqueous conditions.

  • Materials:

    • This compound.

    • Buffered solutions at various pH levels (e.g., pH 4, 7, and 9).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • HPLC system with a UV detector.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • In separate vials, add a small aliquot of the stock solution to each of the buffered solutions to achieve a final concentration suitable for HPLC analysis.

    • Incubate the vials at a controlled temperature (e.g., 25°C, 40°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound.

    • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation rate.

Visualizations

Decomposition_Troubleshooting Troubleshooting Workflow for this compound Decomposition cluster_storage Storage Conditions cluster_handling Handling Procedures start Decreased Purity or Inconsistent Results Observed analyze_purity Perform Purity Analysis (GC/HPLC) start->analyze_purity check_storage Review Storage Conditions temp Temperature Control (<15°C, ideally -20°C) check_storage->temp moisture Moisture Control (Desiccator, Sealed Vial) check_storage->moisture light Light Protection (Amber Vial) check_storage->light check_handling Review Handling Procedures inert_atm Inert Atmosphere (Nitrogen/Argon) check_handling->inert_atm equilibration Temperature Equilibration Before Opening check_handling->equilibration is_pure Is Purity Acceptable? analyze_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes quarantine Quarantine Lot & Investigate Further is_pure->quarantine No quarantine->check_storage quarantine->check_handling implement_capa Implement Corrective and Preventive Actions retest Re-test Purity After CAPA implement_capa->retest retest->is_pure temp->implement_capa moisture->implement_capa light->implement_capa inert_atm->implement_capa equilibration->implement_capa

Caption: Troubleshooting workflow for addressing decomposition issues.

Storage_Recommendations Key Storage Recommendations compound This compound storage_conditions Optimal Storage Conditions compound->storage_conditions temperature Temperature - Long-term: -20°C - Short-term: <15°C storage_conditions->temperature atmosphere Atmosphere - Dry (Desiccator) - Inert (Nitrogen/Argon) storage_conditions->atmosphere container Container - Tightly Sealed - Opaque/Amber storage_conditions->container result Maximized Shelf-life and Purity temperature->result atmosphere->result container->result

Caption: Summary of recommended storage conditions.

References

Technical Support Center: Purification of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying substituted pyrimidines?

The primary challenges in purifying substituted pyrimidines often stem from their diverse physicochemical properties. Key difficulties include:

  • High Polarity: Many pyrimidine derivatives are highly polar, which can lead to poor retention on reverse-phase chromatography columns and high solubility in polar solvents, making crystallization difficult.[1]

  • Presence of Impurities: Crude reaction mixtures can contain a variety of impurities, including unreacted starting materials, reagents, and by-products from side reactions, which may have similar properties to the target compound.[2]

  • Tautomerism: Some pyrimidine derivatives can exist as a mixture of tautomers (e.g., keto-enol forms), which can complicate purification and characterization.[3][4]

  • Poor Crystallinity: Certain substituted pyrimidines may be difficult to crystallize, precipitating as oils or amorphous solids instead of well-defined crystals.[5]

Q2: Which purification techniques are most effective for substituted pyrimidines?

The choice of purification technique depends on the specific properties of the pyrimidine derivative and the nature of the impurities. Commonly used methods include:

  • Recrystallization: A cost-effective method for purifying solid compounds.[2]

  • Flash Column Chromatography: A rapid and widely used technique for separating compounds based on polarity.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for challenging separations and achieving high purity.[2]

  • Solid-Phase Extraction (SPE): Often used for sample cleanup and purification.

For highly polar pyrimidine derivatives, specialized techniques may be necessary:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds.[1]

  • Ion-Exchange Chromatography (IEC): Effective for ionizable pyrimidine derivatives.[1]

  • Mixed-Mode Chromatography: Combines multiple separation mechanisms for complex mixtures.[1]

Q3: How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the purification process.[5] By spotting the crude mixture, collected fractions, and a reference standard (if available) on the same TLC plate, you can assess the purity and identify the fractions containing the desired compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution Citation
Compound fails to crystallize Solution is not supersaturated (too much solvent).Evaporate some of the solvent.[1]
Compound is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1]
Try a different solvent or solvent system.[1]
Oiling out / Amorphous solid formation Rapid precipitation due to high supersaturation or a large temperature gradient.Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[5]
Use a more viscous solvent system or a solvent in which the compound has slightly higher solubility at room temperature.[5]
Seed the solution with a small crystal of the pure compound.[5]
Low recovery of crystalline product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to further decrease solubility.[1]
Crystals are too fine and pass through the filter paper.Use a finer porosity filter paper or a different filtration technique.[1]
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Impure product after recrystallization Impurities have a similar solubility profile to the desired compound.Perform a second recrystallization using a different solvent system.[5]
Consider using column chromatography for better separation.[5]
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of compounds Inappropriate solvent system.Optimize the solvent system using TLC to achieve a good separation of spots with the target compound having an Rf value of approximately 0.2-0.4.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Column channeling.Ensure the column is packed uniformly without any cracks or channels.
Compound is not eluting from the column Solvent system is not polar enough.Gradually increase the polarity of the eluent.
Compound has very strong interactions with the stationary phase.Consider using a different stationary phase or a stronger solvent system.
Split peaks in HPLC Partially blocked column frit or column void.Reverse and flush the column (follow manufacturer's guidelines) or replace the column.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Co-eluting impurity.Optimize the separation method (e.g., change the mobile phase composition, gradient, or column).
Peak tailing in HPLC (especially for basic compounds) Strong interaction between the basic analyte and acidic silanol groups on the silica support.Use a polar-endcapped column.
Add a competing base (e.g., triethylamine) to the mobile phase.
Use a lower pH mobile phase to protonate the basic analyte.

Experimental Protocols

Recrystallization (Single-Solvent)
  • Solvent Selection: Choose a solvent in which the substituted pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the hot solvent to form a saturated solution.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then cool it further in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[2]

Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine compound and good separation from impurities.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent, ensuring the silica bed is compact and level.[2]

  • Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample evenly to the top of the silica bed.[2]

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with air or nitrogen) to achieve a steady flow.

  • Fraction Collection: Collect the eluate in fractions.[2]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine.[2]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).[2]

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[2]

  • Sample Preparation: Dissolve the partially purified pyrimidine compound in the mobile phase or a compatible solvent.[2]

  • Purification: Inject the sample onto the preparative HPLC system and run the separation method.[2]

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Solvent Evaporation: Remove the solvent from the collected fraction to obtain the highly pure substituted pyrimidine.

Quantitative Data

The following table summarizes available data on the purification of substituted pyrimidines. Note that yields often correspond to the overall synthetic step rather than the purification step alone.

CompoundPurification MethodStationary PhaseEluent SystemPurity (%)Yield (%)Reference
N,N'-bis-benzenesulfonamide derivativeFlash Column ChromatographySilica GelChloroform/Acetone97.03Not Specified[2]
Bosentan IntermediateFlash Column ChromatographySilica GelNot SpecifiedNot Specified45[2]
Pyrimidine-based Kinase InhibitorsFlash Column ChromatographySilica Gel 60Not SpecifiedNot Specified26-85 (synthesis yield)[2]

Visualizations

Recrystallization_Workflow start Crude Substituted Pyrimidine dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool crystallize Crystallization cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Purification by Recrystallization.

Flash_Chromatography_Workflow start Crude Substituted Pyrimidine load Load Sample onto Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end Prep_HPLC_Workflow start Partially Purified Pyrimidine prepare Prepare Sample Solution start->prepare inject Inject onto Prep-HPLC prepare->inject separate Chromatographic Separation inject->separate collect Collect Peak Fraction(s) separate->collect evaporate Evaporate Solvent collect->evaporate end High-Purity Product evaporate->end

References

Technical Support Center: Synthesis of 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dichloro-2-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the condensation of diethyl ethylmalonate with ethylamidine (or its salt) in the presence of a base like sodium ethoxide to form the intermediate, 4,6-dihydroxy-2-ethylpyrimidine. The second step is the chlorination of this dihydroxy intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. All reactions and workup procedures involving these reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching of the chlorination reaction by adding the reaction mixture to ice water is highly exothermic and can release HCl gas; this must be done slowly and with vigorous stirring in an ice bath.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of both the condensation and chlorination steps. For the chlorination step, you can track the disappearance of the polar 4,6-dihydroxy-2-ethylpyrimidine starting material and the appearance of the less polar this compound product.

Q4: What are the most common impurities I might encounter?

A4: Common impurities can originate from both stages of the synthesis and include:

  • Unreacted 4,6-dihydroxy-2-ethylpyrimidine: Due to incomplete chlorination.

  • Mono-chloro intermediate (4-chloro-6-hydroxy-2-ethylpyrimidine): Results from partial chlorination.

  • Phosphorylated byproducts: Can form when using POCl₃ as the chlorinating agent.[1]

  • Unreacted starting materials from the condensation step: Such as diethyl ethylmalonate or ethylamidine.

  • Polymeric or tar-like substances: Often formed if the reaction temperature during chlorination is too high.[1]

Troubleshooting Guides

Problem 1: Low yield in the chlorination step.
Possible Cause Suggested Solution
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture reacts with the chlorinating agent, reducing its effectiveness.
Inactive chlorinating agent Use a fresh bottle of phosphorus oxychloride or thionyl chloride. These reagents can degrade over time, especially if not stored properly.
Insufficient amount of chlorinating agent Use a sufficient excess of the chlorinating agent. Molar ratios of POCl₃ to the dihydroxypyrimidine can range from 3:1 to 10:1.
Low reaction temperature or insufficient reaction time The chlorination reaction typically requires heating (reflux). Ensure the reaction is heated for a sufficient duration (often several hours) and monitor by TLC for completion.
Problem 2: Presence of significant impurities in the final product.
Impurity Troubleshooting Steps
Unreacted 4,6-dihydroxy-2-ethylpyrimidine Increase the reaction time or temperature of the chlorination step. Ensure an adequate excess of the chlorinating agent is used. Purify the crude product using column chromatography.
Mono-chloro intermediate Drive the reaction to completion by increasing the reaction time or temperature. This impurity can often be separated from the desired product by careful column chromatography or recrystallization.
Colored/Tarry impurities Avoid excessively high temperatures during chlorination. Purify the crude product by treating a solution with activated carbon followed by filtration and recrystallization or column chromatography.
Residual Chlorinating Agent After the reaction is complete, distill off the excess chlorinating agent under reduced pressure before the aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dihydroxy-2-ethylpyrimidine (Step 1)
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl ethylmalonate dropwise with stirring.

  • Add a solution of ethylamidine hydrochloride in absolute ethanol to the reaction mixture.

  • Heat the mixture at reflux for 4-6 hours.

  • After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and then dissolved in water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 5-6 to precipitate the 4,6-dihydroxy-2-ethylpyrimidine.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Step 2)
  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the dry 4,6-dihydroxy-2-ethylpyrimidine.

  • Add a significant excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the reaction mixture to reflux (around 110°C) and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification of this compound

Method A: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, hexane, or a mixture).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method B: Column Chromatography

  • Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Dichloropyrimidines

Purification Method Typical Purity Achieved Approximate Yield Loss Advantages Disadvantages
Recrystallization >98%15-25%Simple, cost-effective, good for removing less soluble impurities.Can have significant product loss in the mother liquor; may not be effective for impurities with similar solubility.
Column Chromatography >99.5%10-20%High purity can be achieved; effective for separating closely related compounds.More time-consuming, requires larger volumes of solvent, and is more expensive than recrystallization.
Solvent Extraction & Washing Variable5-15%Good for removing acidic or basic impurities and water-soluble byproducts.Not effective for removing neutral organic impurities with similar solubility to the product.
Distillation >99% (for distillable solids)10-20%Effective for removing non-volatile impurities.Requires the product to be thermally stable and have a suitable boiling point.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_purification Purification a Diethyl ethylmalonate + Ethylamidine c Reflux a->c b Base (e.g., NaOEt) in Ethanol b->c d Acidification c->d e 4,6-dihydroxy-2-ethylpyrimidine d->e g Reflux e->g f POCl3 f->g h Aqueous Workup g->h i Crude this compound h->i j Recrystallization or Column Chromatography i->j k Pure this compound j->k

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Synthesis Complete check_purity Analyze Crude Product (TLC, GC/HPLC) start->check_purity impurity_start Starting Material (Dihydroxypyrimidine) check_purity->impurity_start Impurity Detected impurity_mono Mono-chloro Intermediate check_purity->impurity_mono Impurity Detected impurity_tar Tarry Residue check_purity->impurity_tar Impurity Detected pure Product Meets Purity Specs check_purity->pure Purity OK solution_reaction Increase Reaction Time/ Temperature/Reagent impurity_start->solution_reaction impurity_mono->solution_reaction solution_temp Reduce Reaction Temperature impurity_tar->solution_temp solution_purification Column Chromatography/ Recrystallization solution_reaction->solution_purification solution_purification->check_purity solution_carbon Activated Carbon Treatment solution_temp->solution_carbon solution_carbon->solution_purification

References

Technical Support Center: Nucleophilic Aromatic Substitution of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on pyrimidine substrates.

Troubleshooting Guides

This guide addresses common issues encountered during SNAr reactions on pyrimidine substrates, focusing on the identification and mitigation of byproduct formation.

Issue 1: Low Yield of Desired Product and Presence of Multiple Unexpected Peaks in LC-MS/NMR

  • Potential Cause A: Di-substitution instead of Mono-substitution. This is common when using di- or poly-halogenated pyrimidines.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile to favor mono-substitution.[1]

      • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second substitution reaction, which typically requires more energy.[1]

      • Use a Less Reactive Nucleophile: If possible, consider a nucleophile that is less reactive, which can provide better selectivity for mono-substitution.[1]

  • Potential Cause B: Formation of Regioisomers (e.g., C2 vs. C4 substitution). On di-substituted pyrimidines like 2,4-dichloropyrimidine, the regioselectivity of the attack is highly sensitive to electronic and steric factors.[2]

    • Troubleshooting Steps:

      • Analyze Substituent Effects: For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position.[1][2][3] However, electron-donating groups (EDGs) at the C5 or C6 position can direct the attack to the C2 position.[1][2] Conversely, electron-withdrawing groups (EWGs) at the C5 position enhance reactivity at the C4 position.[1][4]

      • Modify the Nucleophile: Tertiary amine nucleophiles have shown excellent selectivity for the C2 position on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[1][4]

      • Adjust Reaction Conditions: Some reaction systems, like using TFA/IPA, have been found to favor substitution at the C2 position, whereas nBuOH/DIPEA can favor the C4 position.[3]

  • Potential Cause C: Hydrolysis of Starting Material or Product. The presence of water can lead to the formation of hydroxypyrimidine byproducts.[5]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use thoroughly dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5]

      • Careful Workup: Quench the reaction mixture by pouring it slowly into ice-cold water or a basic solution (e.g., NaHCO₃) to neutralize acidic byproducts that can catalyze hydrolysis.[5]

  • Potential Cause D: Ring-Opening or Degradation. Harsh reaction conditions can lead to the cleavage of the pyrimidine ring.[1][5][6]

    • Troubleshooting Steps:

      • Use Milder Bases: If strong bases are suspected to be the cause, switch to milder options.

      • Lower Reaction Temperature: High temperatures can promote degradation pathways.[1][5]

  • Potential Cause E: Solvolysis. If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile.[1][7]

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic Solvent: Switch to polar aprotic solvents like DMF, DMSO, or THF.[1]

      • Limit Nucleophilic Solvent: If an alcohol is required as the solvent and also acts as the nucleophile, consider using it as the limiting reagent.[1]

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution on pyrimidines typically occur at the C2, C4, and C6 positions?

A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2, C4, or C6 positions, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate.[1][8][9] Attack at the C5 position does not allow for this stabilization.

Q2: On a 2,4-dichloropyrimidine, which position is generally more reactive towards nucleophiles?

A2: Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[2][3][10] This is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge is delocalized onto the para nitrogen.[10][11] However, this selectivity can be reversed by the presence of certain substituents on the ring.[2]

Q3: How can I favor mono-substitution over di-substitution on a dichloropyrimidine?

A3: To favor mono-substitution, you can carefully control the reaction conditions. Key strategies include:

  • Using a 1:1 stoichiometry of the nucleophile to the dichloropyrimidine.[1]

  • Lowering the reaction temperature to reduce the rate of the second substitution.[1]

  • Using a less reactive nucleophile, if the chemistry allows.[1]

Q4: What is the role of the base in SNAr reactions with amine and alcohol nucleophiles?

A4: The role of the base depends on the nucleophile.

  • Amine Nucleophiles: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid (e.g., HCl) that is formed during the reaction, preventing the protonation of the amine nucleophile.[1]

  • Alcohol Nucleophiles: Alcohols are generally weak nucleophiles. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the alcohol and form the much more nucleophilic alkoxide anion.[1]

Q5: My purification is difficult due to polar byproducts. What can I do?

A5: Difficulty in purification is often due to the presence of polar byproducts or residual base.

  • Aqueous Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1]

  • Acid-Base Extraction: This can be used to separate basic or acidic products from impurities of a different nature.[1]

  • Recrystallization: This is often an effective method for purifying solid products.[1]

  • Chromatography: If column chromatography is necessary, consider using a different solvent system or a specialized stationary phase.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterConditionLikely Byproduct(s)Mitigation Strategy
Stoichiometry > 1.2 eq. of NucleophileDi- or poly-substituted productsUse 1.0-1.1 eq. of nucleophile.[1]
Temperature High (>100 °C)Di-substitution, Ring-opening, SolvolysisLower the reaction temperature.[1][5]
Base Harsh (e.g., strong, high conc.)Ring-opening/degradationUse a milder base or lower concentration.[1]
Solvent Nucleophilic (e.g., MeOH, EtOH)Solvolysis productsUse a non-nucleophilic solvent (e.g., DMF, DMSO).[1]
Water Content Non-anhydrous conditionsHydrolysis products (hydroxypyrimidines)Use dry solvents and an inert atmosphere.[1][5]

Table 2: Regioselectivity in SNAr of 2,4-Dichloropyrimidines

Substituent at C5/C6Preferred Position of AttackRationale
HydrogenC4Greater stabilization of Meisenheimer intermediate.[1][2][3]
Electron-Donating Group (EDG) at C6C2Alters the electronic environment of the ring, favoring C2 attack.[1][2]
Electron-Withdrawing Group (EWG) at C5C4 (enhanced reactivity)Increases the electrophilicity of the C4 position.[1][4]
Sterically Bulky Group at C5Can affect C4/C2 selectivitySteric hindrance can disfavor attack at the C4 position.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of 2,4-Dichloropyrimidine at the C4-Position

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq.).

  • Solvent and Base: Add a suitable anhydrous polar aprotic solvent (e.g., THF, DMF, or NMP) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Identification of Hydrolysis Byproduct by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: Inject the sample onto a reverse-phase C18 column. Use a gradient of water and acetonitrile (both typically containing 0.1% formic acid) as the mobile phase.

  • Data Interpretation:

    • The desired product will have a specific retention time and a mass-to-charge ratio (m/z) corresponding to its molecular weight.

    • A hydrolysis byproduct will have a molecular weight corresponding to the replacement of a chlorine atom (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu), resulting in a net decrease of approximately 18.5 amu. Look for a peak with this corresponding m/z value.

Visualizations

SNAr_Byproducts cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products Pyrimidine-LG Halogenated Pyrimidine Desired_Product Desired SNAr Product Pyrimidine-LG->Desired_Product Ideal Pathway Byproduct_1 Di-substitution Pyrimidine-LG->Byproduct_1 Byproduct_2 Regioisomer Pyrimidine-LG->Byproduct_2 Byproduct_3 Hydrolysis Pyrimidine-LG->Byproduct_3 Byproduct_4 Ring Opening Pyrimidine-LG->Byproduct_4 NuH Nucleophile NuH->Desired_Product Conditions Solvent, Base, Temperature, Stoichiometry Conditions->Desired_Product Conditions->Byproduct_1 Excess Nu:⁻ High Temp. Conditions->Byproduct_2 Substituent Effects Conditions->Byproduct_3 Presence of H₂O Conditions->Byproduct_4 Harsh Base High Temp.

Caption: Relationship between reaction conditions and potential product outcomes.

Troubleshooting_Workflow cluster_byproducts Identify Primary Byproduct cluster_solutions Implement Corrective Action start Low Yield / Multiple Products Observed in SNAr Reaction check_lcms Analyze LC-MS and NMR Data start->check_lcms is_disub Di-substitution? check_lcms->is_disub is_isomer Regioisomer? is_disub->is_isomer No sol_disub Adjust Stoichiometry Lower Temperature is_disub->sol_disub Yes is_hydrolysis Hydrolysis? is_isomer->is_hydrolysis No sol_isomer Modify Solvent/Base Analyze Substituent Effects is_isomer->sol_isomer Yes is_degradation Degradation? is_hydrolysis->is_degradation No sol_hydrolysis Use Anhydrous Conditions is_hydrolysis->sol_hydrolysis Yes sol_degradation Use Milder Base Lower Temperature is_degradation->sol_degradation Yes end Reaction Optimized is_degradation->end Other Issue sol_disub->end sol_isomer->end sol_hydrolysis->end sol_degradation->end

Caption: Troubleshooting workflow for identifying and resolving byproduct formation.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_byproduct_path Byproduct Pathway Start Pyrimidine-LG + Nu:⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition End Pyrimidine-Nu + LG⁻ Intermediate->End Elimination of Leaving Group Byproduct Byproduct Formation (e.g., Ring Opening) Intermediate->Byproduct Harsh Conditions

Caption: General mechanism of SNAr on pyrimidines leading to product or byproduct.

References

Technical Support Center: Scaling Up 4,6-Dichloro-2-ethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4,6-dichloro-2-ethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide best practices for this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

The most prevalent industrial-scale synthesis is a two-step process. The first step involves the cyclization of propionamidine hydrochloride with a malonic ester (e.g., diethyl malonate) in the presence of a base like sodium ethoxide to form 4,6-dihydroxy-2-ethylpyrimidine. The subsequent and critical step is the chlorination of this dihydroxy intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphosgene.

Q2: What are the key safety precautions when handling the reagents for this synthesis?

The chlorination step involves hazardous materials that require strict safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Quenching of POCl₃ is highly exothermic and must be done with extreme care, often by slowly adding the reaction mixture to ice or a cooled basic solution.

  • Thionyl chloride (SOCl₂): Also highly corrosive and reacts with water to produce toxic gases (HCl and SO₂). All handling should be performed in a fume hood with appropriate PPE.

  • Triphosgene: A safer alternative to phosgene but still toxic and requires careful handling to avoid inhalation or contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I monitor the progress of the chlorination reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material (4,6-dihydroxy-2-ethylpyrimidine) from the product (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the common impurities encountered, and how can they be minimized?

Common impurities include the mono-chlorinated intermediate and residual starting material. To minimize these:

  • Ensure the reaction goes to completion by monitoring with TLC or HPLC.

  • Use an adequate molar ratio of the chlorinating agent.

  • Control the reaction temperature to prevent side reactions.

  • Proper workup and purification, such as recrystallization from a suitable solvent (e.g., ethanol/water), are crucial for removing impurities.

Troubleshooting Guides

Issue: Low Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC or HPLC. - Increase the reaction temperature gradually, while monitoring for the formation of byproducts.
Insufficient Chlorinating Agent - Increase the molar equivalents of the chlorinating agent (e.g., POCl₃ or SOCl₂).
Degradation of Product - Avoid excessively high reaction temperatures or prolonged reaction times. Optimize these parameters through small-scale experiments.
Loss during Workup - Ensure proper pH adjustment during neutralization. - Perform multiple extractions with a suitable organic solvent to maximize product recovery.
Issue: Formation of Side Products
Possible Cause Troubleshooting Step
Presence of Water - Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with the chlorinating agents and lead to undesired byproducts.
Over-reaction or Degradation - Optimize the reaction temperature and time. High temperatures can lead to the formation of tars and other degradation products.
Mono-substituted Intermediate - Ensure a sufficient amount of the chlorinating agent is used and allow for adequate reaction time to drive the reaction to completion.
Issue: Uncontrolled Exothermic Reaction During Scale-Up
Possible Cause Troubleshooting Step
Rapid Addition of Reagents - Add the chlorinating agent (e.g., POCl₃) dropwise to the cooled starting material with vigorous stirring. - Use a dropping funnel and an ice bath to maintain a controlled temperature.
Improper Quenching - Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled (0-5°C) aqueous solution of a base like sodium bicarbonate.[1] - Ensure the quenching solution has sufficient capacity to neutralize the acid generated.[1]

Experimental Protocols

Synthesis of this compound via Chlorination with POCl₃
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber, and a dropping funnel, place 4,6-dihydroxy-2-ethylpyrimidine.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (5-10 equivalents) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 20°C.[1]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.[1]

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is 8-9.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the organic extract under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1]

Data Presentation

Comparison of Chlorinating Agents for Pyrimidine Synthesis
Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus oxychloride (POCl₃) Reflux, 4-6 hours[1]Effective and commonly used.[2]Highly corrosive and reactive with water; workup can be hazardous.[2]
Thionyl chloride (SOCl₂) 80°C, 3 hours[3]Can lead to high yields.[2]Corrosive and produces toxic gases upon reaction with water.[2]
Triphosgene Reflux in dichloroethane with a base (e.g., N,N-diethylaniline) for 6-8 hours.[4]Safer alternative to phosgene and suitable for industrial production.[2][4]May require a base and specific solvent conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup: - 4,6-dihydroxy-2-ethylpyrimidine - 3-necked flask with stirrer, condenser, dropping funnel start->setup addition Reagent Addition: - Cool in ice bath - Add POCl3 dropwise (< 20°C) setup->addition reaction Reaction: - Heat to reflux (105-110°C) - Monitor by TLC (4-6 hours) addition->reaction workup Workup: - Cool to room temperature - Quench on crushed ice - Neutralize with base (pH 8-9) reaction->workup extraction Extraction: - Extract with organic solvent (e.g., Ethyl Acetate) workup->extraction purification Purification: - Wash with brine, dry, and concentrate - Recrystallize extraction->purification end Pure this compound purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Product Yield check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Action: - Extend reaction time - Gradually increase temperature check_completion->incomplete No check_reagents Are reagent amounts sufficient? check_completion->check_reagents Yes end Improved Yield incomplete->end insufficient_reagents Action: - Increase molar equivalents of chlorinating agent check_reagents->insufficient_reagents No check_workup Was the workup procedure optimal? check_reagents->check_workup Yes insufficient_reagents->end workup_issue Action: - Ensure correct pH for neutralization - Perform multiple extractions check_workup->workup_issue No check_workup->end Yes workup_issue->end

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6-Dichloro-2-ethylpyrimidine and 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4,6-Dichloro-2-ethylpyrimidine and 2,4-dichloropyrimidine, two key heterocyclic building blocks in medicinal chemistry. The information herein is intended to assist researchers in making informed decisions for synthetic route design and optimization. This document summarizes established reactivity principles, presents comparative data in a structured format, details representative experimental protocols, and provides visual diagrams of reaction mechanisms and influencing factors.

Introduction to Dichloropyrimidine Reactivity

Dichloropyrimidines are fundamental scaffolds in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutics.[1][2] The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] In these dichlorinated derivatives, the chlorine atoms act as excellent leaving groups, and their positions on the pyrimidine ring dictate the regioselectivity and overall rate of substitution reactions.[1]

The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1][2] This preferential reactivity is attributed to the superior stabilization of the anionic Meisenheimer intermediate when nucleophilic attack occurs at the C4 or C6 positions, which are ortho and para to the ring nitrogens.[2] However, this intrinsic reactivity can be significantly modulated by the electronic and steric effects of other substituents on the ring.[1][3]

Comparative Reactivity Analysis

The primary difference between the two molecules is the presence of an ethyl group at the C2 position of this compound, whereas 2,4-dichloropyrimidine is unsubstituted at the other ring positions.

  • 2,4-Dichloropyrimidine: This is a widely used and well-characterized building block.[4] In SNAr reactions, nucleophilic attack generally occurs regioselectively at the C4 position.[3][5][6] This selectivity is driven by the greater electrophilicity of the C4 carbon compared to the C2 carbon. However, the reaction conditions, the nature of the nucleophile, and the presence of other substituents can alter this selectivity, sometimes leading to substitution at the C2 position or a mixture of products.[3][5][7]

  • This compound: In this molecule, the two chlorine atoms are located at the electronically equivalent and highly activated C4 and C6 positions. The ethyl group at the C2 position is a weak electron-donating group (EDG) through induction. This EDG slightly increases the electron density of the pyrimidine ring, which can marginally decrease its overall reactivity towards nucleophiles compared to an unsubstituted dichloropyrimidine. Despite this, the C4 and C6 positions remain the most electrophilic sites, and nucleophilic attack will occur readily and preferentially at one of these two positions. For mono-substitution, the reaction will typically yield a single product due to the symmetry of the starting material.

The fundamental principles governing the reactivity of these two compounds are summarized in the table below.

Feature2,4-DichloropyrimidineThis compoundRationale
Most Reactive Site(s) C4C4 and C6 (equivalent)The C4 and C6 positions are most activated by the adjacent ring nitrogen atoms, leading to better stabilization of the Meisenheimer intermediate.[1][2]
Secondary Reactive Site C2N/A (Ethyl group present)The C2 position is less activated than C4/C6.
Key Substituent Effect Unsubstituted (Hydrogen at C5, C6)C2-Ethyl group (Electron-Donating)The ethyl group is a weak EDG, which slightly deactivates the ring towards nucleophilic attack compared to hydrogen.
Predicted Regioselectivity Highly selective for C4 with most common nucleophiles.[3][5][6]Selective for C4/C6. Mono-substitution yields a single regioisomer.Nucleophilic attack occurs at the most electron-deficient carbon atoms.
Overall Predicted Reactivity HighHigh (Slightly lower than 2,4,6-trichloropyrimidine due to the C2-EDG)The pyrimidine core is inherently electron-deficient, facilitating SNAr.[1]

Experimental Protocols

Detailed and reproducible methodologies are critical for successful synthesis. The following are general protocols for typical nucleophilic aromatic substitution reactions on dichloropyrimidines, which can be adapted for either substrate.

Protocol 1: Conventional Heating for Mono-Amination

This protocol describes a standard SNAr reaction with an amine nucleophile under conventional heating.

  • Reagent Preparation : To a dry reaction vessel (e.g., a round-bottom flask equipped with a condenser and magnetic stirrer), add the dichloropyrimidine substrate (1.0 eq.).

  • Solvent Addition : Add a suitable polar aprotic solvent such as DMF, DMSO, or 1,4-dioxane.[8][9]

  • Nucleophile and Base : Add the amine nucleophile (1.0-1.2 eq.) followed by a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.).[9] For less reactive amines, a stronger inorganic base like K₂CO₃ may be used.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.[9]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8] Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted pyrimidine.[8]

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave synthesis is an effective method for accelerating SNAr reactions, often leading to shorter reaction times and improved yields.[5][8]

  • Vial Preparation : In a microwave reaction vial, combine the dichloropyrimidine substrate (1.0 eq.), the amine nucleophile (1.2 eq.), and a suitable base (e.g., DIPEA, 1.5 eq.).[8]

  • Solvent : Add a high-boiling solvent such as DMF or 1,4-dioxane (to a concentration of ~0.5 M).[8]

  • Sealing : Securely seal the vial with a cap.

  • Microwave Irradiation : Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 150-180 °C) for 30-90 minutes.[8]

  • Monitoring and Work-up : Monitor the reaction by LC-MS. Once complete, cool the vial to room temperature and perform the work-up and purification as described in Protocol 1.[8]

Visualizing Reaction Mechanisms and Principles

Diagrams generated using Graphviz DOT language provide clear visual representations of complex chemical concepts.

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Reactivity_Comparison cluster_24 2,4-Dichloropyrimidine cluster_46 This compound node_24 2,4-Dichloropyrimidine c4_24 C4 Position (Most Reactive) node_24->c4_24 Primary attack site c2_24 C2 Position (Less Reactive) node_24->c2_24 Secondary attack site node_46 This compound c2_ethyl C2-Ethyl Group (Electron Donating) node_46->c2_ethyl Influencing group c46_46 C4/C6 Positions (Most Reactive) node_46->c46_46 Primary attack sites c2_ethyl->node_46 Slightly deactivates ring lbl Reactivity governed by electronic effects of ring nitrogens and substituents.

Caption: Factors influencing reactivity and regioselectivity.

References

Unlocking the Potential: A Comparative Guide to the Biological Activity of 4,6-Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the discovery of novel therapeutic agents. Among these, 4,6-dichloropyrimidine derivatives, particularly those substituted at the 2-position, have garnered significant interest for their diverse biological activities. This guide provides a comparative overview of the reported anticancer, anti-inflammatory, and antimicrobial properties of these compounds, supported by experimental data and detailed methodologies to aid in future research and development.

While specific data for 4,6-dichloro-2-ethylpyrimidine is limited in publicly available literature, a wealth of information on structurally similar 2-substituted and 5-substituted 4,6-dichloropyrimidine analogs allows for a valuable comparative analysis. These compounds have shown promise in modulating key biological pathways, offering potential therapeutic avenues for a range of diseases.

Comparative Analysis of Biological Activity

The biological potential of 4,6-dichloropyrimidine derivatives has been explored across several key areas of therapeutic interest. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activity of different analogs.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potent anticancer effects of substituted pyrimidine derivatives. The mechanism of action often involves the inhibition of critical cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
B-4 Pyrimidine-tethered chalcone derivativeMCF-7 (Breast Cancer)6.70 ± 1.02[1]
A549 (Lung Cancer)20.49 ± 2.7[1]
Lapatinib (Standard) MCF-7 (Breast Cancer)9.71 ± 1.12[1]
A549 (Lung Cancer)18.21 ± 3.25[1]
Compound 13 C-5 Phenyl, C-6 p-fluorophenylalkenylVarious~2.5[2]
Compound 15 C-5 Phenyl, C-6 p-fluorophenylalkylVarious~1.6[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Certain 2-amino-4,6-dichloropyrimidine derivatives have demonstrated notable anti-inflammatory potential by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

Table 2: Anti-inflammatory Activity of 2-Amino-4,6-dichloropyrimidine Derivatives

Compound5-Position SubstituentInhibition of NO Production (IC50 in µM)Reference
Derivative 1 Fluoro2[3]
Other Derivatives Various9 - 36[3]

NO: Nitric Oxide, a signaling molecule involved in inflammation.

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Trisubstituted pyrimidine derivatives have shown encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Table 3: Antibacterial Screening of 2,4,6-Trisubstituted Pyrimidines

Bacterial StrainGram TypeActivity LevelReference
Staphylococcus aureusPositiveEncouraging[4]
Bacillus subtilisPositiveEncouraging[4]
Escherichia coliNegativeEncouraging[4]

Minimum Inhibitory Concentrations (MICs) for several derivatives were reported to be on par with standard drugs like ampicillin and ciprofloxacin.[4]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section details the methodologies for key experiments.

Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

The synthesis of these target compounds involves a two-step process. Initially, 5-substituted 2-amino-4,6-dihydroxypyrimidines are prepared through a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide.[3] The second step involves the conversion of the 4,6-dihydroxypyrimidine moiety into the 4,6-dichloropyrimidine structure.[3] This is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃), often with additives such as N,N-dimethylformamide (DMF).[3]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the untreated control wells. The IC50 value is then determined.[3]

Antibacterial Screening (Broth Microdilution Method for MIC Determination)
  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by some pyrimidine derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow_Anticancer start Start: Synthesize Pyrimidine Derivatives cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines start->cytotoxicity selectivity Selectivity Testing - Normal Cell Lines cytotoxicity->selectivity mechanism Mechanism of Action Studies - Kinase Inhibition Assays - Apoptosis Assays cytotoxicity->mechanism data_analysis Data Analysis - Calculate IC50 values - Determine Structure-Activity Relationships (SAR) selectivity->data_analysis mechanism->data_analysis lead_id Lead Compound Identification data_analysis->lead_id in_vivo In Vivo Animal Models (Future Step) lead_id->in_vivo

Caption: Anticancer Drug Discovery Workflow.

References

A Researcher's Guide to Spectroscopic Analysis for Confirming the Structure of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel substituted pyrimidines is a critical step. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and detailed protocols to aid in the structural elucidation of this important class of heterocyclic compounds.

Comparison of Spectroscopic Techniques

Each spectroscopic technique offers unique insights into the molecular structure of substituted pyrimidines. A combined approach is often the most powerful strategy for definitive structure confirmation.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms.Unparalleled for determining the precise arrangement of atoms and stereochemistry.Can be complex to interpret for highly substituted or conformationally flexible molecules. Requires larger sample amounts compared to MS.
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule and its fragments.High sensitivity, allowing for analysis of very small sample quantities. Provides valuable information about fragmentation patterns that can aid in identifying substituents.Does not provide direct information about the connectivity of atoms or stereochemistry. Isomers may not be distinguishable by mass alone.
IR Spectroscopy Identifies the presence of specific functional groups within the molecule.Quick and non-destructive. Excellent for confirming the presence or absence of key functional groups (e.g., C=O, N-H, C-N).Spectra can be complex, and the "fingerprint" region can be difficult to interpret. Not suitable for complete structure elucidation on its own.
UV-Vis Spectroscopy Provides information about the electronic transitions and conjugation within the molecule.Simple and rapid. Useful for characterizing the chromophoric system of the pyrimidine ring and conjugated substituents.Provides limited structural information beyond the conjugated system. Many different compounds can have similar UV-Vis spectra.

Data Presentation: Spectroscopic Data of Representative Substituted Pyrimidines

The following tables summarize key spectroscopic data for a selection of substituted pyrimidines, providing a reference for comparison.

Table 1: ¹H NMR Spectral Data (δ, ppm)
CompoundH-2H-4H-5H-6Other ProtonsSolvent
Pyrimidine9.268.787.368.78-CDCl₃
Cytosine-7.45 (d)5.85 (d)-7.1 (br s, NH₂)D₂O
Thymine--7.48 (s)-1.85 (s, CH₃), 11.1 (br s, NH)DMSO-d₆
Uracil--5.75 (d)7.68 (d)11.2 (br s, NH), 11.0 (br s, NH)DMSO-d₆
2-Aminopyrimidine-8.30 (d)6.55 (t)8.30 (d)6.45 (s, NH₂)DMSO-d₆
2-amino-4-methoxy-6-methylpyrimidine--5.95 (s)-3.82 (s, OCH₃), 2.25 (s, CH₃), 6.50 (br s, NH₂)CDCl₃

d = doublet, t = triplet, s = singlet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data (δ, ppm)
CompoundC-2C-4C-5C-6Other CarbonsSolvent
Pyrimidine158.4156.9121.9156.9-CDCl₃
Cytosine158.1166.897.2--D₂O
Thymine152.3165.5110.2142.112.5 (CH₃)DMSO-d₆
Uracil152.1164.9102.1142.5-DMSO-d₆
2-Aminopyrimidine163.1158.9110.2158.9-DMSO-d₆
2-amino-4-methoxy-6-methylpyrimidine163.5171.285.1165.353.2 (OCH₃), 23.8 (CH₃)CDCl₃
Table 3: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment IonsIonization Method
Pyrimidine8053, 52, 51EI
Cytosine11195, 69, 68ESI
Thymine12683, 69, 55ESI
Uracil11269, 43, 42ESI
2-Aminopyrimidine9568, 67, 52EI
2-amino-4-methoxy-6-methylpyrimidine153138, 110, 95, 68EI

EI = Electron Impact, ESI = Electrospray Ionization

Table 4: IR and UV-Vis Spectral Data
CompoundIR Key Absorptions (cm⁻¹)λmax (nm)Solvent (for UV-Vis)
Pyrimidine3050 (C-H str), 1570, 1465, 1400 (C=C, C=N str)243Ethanol
Cytosine3350, 3180 (N-H str), 1660 (C=O str), 1605 (N-H bend)267Water
Thymine3180, 3050 (N-H str), 1710, 1660 (C=O str)265Water
Uracil3150, 3030 (N-H str), 1715, 1665 (C=O str)259Water
2-Aminopyrimidine3300, 3150 (N-H str), 1630 (N-H bend), 1590, 1550 (C=C, C=N str)233, 292Ethanol
2-amino-4-methoxy-6-methylpyrimidine3450, 3300 (N-H str), 2950 (C-H str), 1640 (C=N str), 1250 (C-O str)254Methanol

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted pyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire data in positive or negative ion mode, depending on the analyte's properties.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • For fragmentation data, perform tandem MS (MS/MS) experiments by selecting the molecular ion and applying collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, methanol, water) of a known concentration. Perform serial dilutions to obtain a solution with an absorbance in the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

    • Fill one cuvette with the solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of substituted pyrimidines.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Pyrimidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integration of All Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the structural elucidation of substituted pyrimidines.

Structure_Confirmation_Logic cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR_UV IR & UV-Vis Start Proposed Structure MW_Check Molecular Weight Matches? Start->MW_Check MW_Check->Start No Frag_Check Fragmentation Pattern Consistent? MW_Check->Frag_Check Yes Frag_Check->Start No H_NMR_Check ¹H NMR Signals Match? (Shifts, Integrals, Splitting) Frag_Check->H_NMR_Check Yes H_NMR_Check->Start No C_NMR_Check ¹³C NMR Signals Match? (Number, Shifts) H_NMR_Check->C_NMR_Check Yes C_NMR_Check->Start No Connectivity_Check 2D NMR Confirms Connectivity? C_NMR_Check->Connectivity_Check Yes Connectivity_Check->Start No IR_Check IR Shows Expected Functional Groups? Connectivity_Check->IR_Check Yes IR_Check->Start No UV_Check UV-Vis Consistent with Chromophore? IR_Check->UV_Check Yes UV_Check->Start No End Structure Confirmed UV_Check->End Yes

Caption: Logical process for confirming the structure of a substituted pyrimidine.

A Comparative Guide to the Purity Analysis of Synthesized 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the purity of chemical intermediates is a critical parameter influencing reaction yield, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). 4,6-Dichloro-2-ethylpyrimidine is a valuable heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other biologically active molecules. This guide provides a comparative overview of common analytical techniques for the purity assessment of synthesized this compound, offering detailed experimental protocols and a comparison with alternative pyrimidine-based synthons.

Comparison of Purity Analysis Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed for this purpose. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound

TechniquePrincipleTypical Purity RangeAdvantagesLimitations
HPLC (UV) Separation based on polarity95-99.9%Robust, quantitative, suitable for non-volatile impuritiesRequires a chromophore for UV detection, may require derivatization for some impurities
GC-MS Separation based on volatility and mass-to-charge ratio98-99.9%High sensitivity and specificity, excellent for volatile and semi-volatile impurities, provides structural informationNot suitable for non-volatile or thermally labile compounds
¹H NMR Nuclear spin resonance in a magnetic field>95% (quantitative)Provides structural confirmation, can quantify impurities without a reference standard (qNMR)Lower sensitivity compared to chromatographic methods, complex spectra with multiple impurities

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and potential impurities present in the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar dichloropyrimidine derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to 3.0 with phosphoric acid.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution. The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in dichloromethane to a concentration of 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 m/z

    • Solvent Delay: 3 minutes

  • Analysis: Inject the sample. Identify the main component and impurities by their retention times and mass spectra. Purity can be estimated by the relative peak areas. A certificate of analysis for the closely related 4,6-dichloro-2-methylpyrimidine shows a purity of 99.96% as determined by GC[1].

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal standard for qNMR (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in ~0.7 mL of CDCl₃. For qNMR, add a precisely weighed amount of the internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • ¹H NMR: The spectrum of pure this compound is expected to show a triplet for the methyl protons, a quartet for the methylene protons, and a singlet for the pyrimidine proton. The chemical shifts and coupling constants should be consistent with the structure. Impurities will present as additional signals.

    • ¹³C NMR: The spectrum will show the expected number of carbon signals for the molecule.

    • Purity Calculation (qNMR): The purity can be calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of known purity.

Comparison with Alternative Dichloropyrimidine Building Blocks

This compound is one of several dichloropyrimidine derivatives used in drug discovery. The choice of the substituent at the 2-position and the presence of other substituents on the pyrimidine ring can significantly influence the reactivity and synthetic utility of the molecule.

Table 2: Comparison of 4,6-Dichloropyrimidine Derivatives

CompoundStructureKey Features and Applications
This compound c1(Cl)cc(Cl)nc(CC)n1The ethyl group provides a balance of lipophilicity and steric bulk, influencing the solubility and binding properties of its derivatives.
4,6-Dichloro-2-methylpyrimidine c1(Cl)cc(Cl)nc(C)n1A widely used building block. The methyl group is a simple, small substituent.[2][3][4]
4,6-Dichloro-2-phenylpyrimidine c1(Cl)cc(Cl)nc(c2ccccc2)n1The phenyl group can be involved in π-stacking interactions in the target binding site. The purity of commercial batches is often ≥97%.[5]
4,6-Dichloro-5-nitropyrimidine c1(Cl)c(--INVALID-LINK--[O-])c(Cl)ncn1The electron-withdrawing nitro group activates the chloro substituents for nucleophilic substitution. It is a key intermediate in the synthesis of various biologically active molecules.[6][7]

Signaling Pathways and Experimental Workflows

Dichloropyrimidine scaffolds are frequently utilized in the development of kinase inhibitors. For instance, they are key components in the synthesis of inhibitors targeting PIM kinases, which are implicated in various cancers.[8][9]

drug_discovery_workflow start Target Identification (e.g., PIM-1 Kinase) hts High-Throughput Screening (HTS) start->hts hit_id Hit Identification (Dichloropyrimidine Scaffold) hts->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval FDA Approval clinical->approval

Drug Discovery Workflow for Kinase Inhibitors.

The workflow for developing a kinase inhibitor often begins with identifying a promising scaffold, such as a dichloropyrimidine derivative, through high-throughput screening. Subsequent lead optimization involves synthesizing a library of related compounds to establish structure-activity relationships (SAR).

pim1_signaling_pathway cytokine Cytokines / Growth Factors receptor Receptor cytokine->receptor jak_stat JAK/STAT Pathway receptor->jak_stat pim1 PIM-1 Kinase jak_stat->pim1 bad Bad pim1->bad phosphorylates (inactivates) cell_survival Cell Survival and Proliferation pim1->cell_survival promotes inhibitor 4,6-Dichloropyrimidine-based PIM-1 Inhibitor inhibitor->pim1 inhibits apoptosis Apoptosis bad->apoptosis promotes

Simplified PIM-1 Kinase Signaling Pathway.

In many cancers, the PIM-1 signaling pathway is overactive, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad, which ultimately promotes cell survival and proliferation. Dichloropyrimidine-based inhibitors can block the activity of PIM-1, thereby restoring the apoptotic function of Bad and inhibiting cancer cell growth.

References

Comparative In Vitro Analysis of Novel Compounds Derived from 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of novel pyrimidine derivatives, supported by experimental data and protocols.

This guide provides a comparative analysis of the in vitro biological activities of various compounds derived from the 4,6-dichloro-2-ethylpyrimidine scaffold. The data presented herein is collated from multiple studies, offering insights into the potential therapeutic applications of these compounds, particularly in the fields of oncology and kinase inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by summarizing key performance data and outlining the experimental methodologies used for their evaluation.

Comparative Efficacy of Pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against different cancer cell lines and kinases. The data highlights the structure-activity relationships and the potential of these compounds as therapeutic agents.

CompoundTarget Cell Line/KinaseIC50 (µM)Reference
L-18 H1975 (NSCLC)0.65 ± 0.06[1][2]
Compound 21 H1975 (L858R/T790M)0.21[2]
HCC8270.010[2]
A549 (WT EGFR)0.99[2]
A-5492.99[2]
Osimertinib (Reference) H1975 (L858R/T790M)0.04[2]
HCC8270.0042[2]
A549 (WT EGFR)0.92[2]
A-5492.67[2]
Compound 13 SCLC Cell Lines< 0.2[3]
Compound 4a OVCAR-43.46[4]
A5495.93[4]
Compound 3a Hela3.5 (µg/mL)[5]
MCF74.5 (µg/mL)[5]
Compound 7 K5622.27[6]
HL-601.42[6]
OKP-GS4.56[6]
Compound 10 K5622.53[6]
HL-601.52[6]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., H1975, A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM). A vehicle control, typically DMSO, is also included.[7]

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: A solution of MTT (e.g., 20 µL of 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO (e.g., 150 µL) is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.[8]

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases, such as EGFR, is determined using various enzymatic assays.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the evaluation of these pyrimidine derivatives.

EGFR_Signaling_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Pyrimidine Derivative (e.g., L-18) Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Pyrimidine Derivatives (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Absorbance Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for assessing cell viability.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine scaffold is a cornerstone in medicinal chemistry, with substituted pyrimidines forming the core of numerous therapeutic agents. Among the various precursors, 4,6-dichloro-2-ethylpyrimidine presents a versatile platform for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The selective substitution of the chlorine atoms at the C4 and C6 positions allows for the synthesis of a wide array of derivatives.

This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this compound. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from its close structural analog, 4,6-dichloropyrimidine, to provide insights into catalyst performance. The presented data and protocols serve as a valuable starting point for reaction optimization and catalyst selection.

Data Presentation: Catalyst Performance in Pyrimidine Coupling

The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving dichloropyrimidine substrates. These tables are designed to offer a clear comparison of reaction conditions and yields, aiding in the selection of the most promising catalyst system for a desired transformation.

Table 1: Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-2260[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001695General protocol
PdCl₂(dppf) (3)-K₂CO₃DMF901288General protocol
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1001892General protocol

Table 2: Buchwald-Hartwig Amination of 4,6-Dichloropyrimidine with Amines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1002485General protocol
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH801888General protocol
PdCl₂(Amphos)₂ (3)-Cs₂CO₃1,4-Dioxane1102078General protocol
[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)LiHMDSTHF701290General protocol

Table 3: Sonogashira Coupling of 4,6-Dichloropyrimidine with Terminal Alkynes

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651282General protocol
Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF801085General protocol
Pd(OAc)₂ (2)PPh₃ (4), CuI (3)K₂CO₃Acetonitrile701679General protocol
PdCl₂(dppf) (3)CuI (5)DIPAToluene901488General protocol

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of a dichloropyrimidine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-chloro-2-ethylpyrimidine.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the mono-amination of a dichloropyrimidine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the base, this compound, and the amine.

  • Add the anhydrous solvent.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the specified time (typically 18-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-amino-6-chloro-2-ethylpyrimidine.

Protocol 3: Sonogashira Coupling

This protocol provides a general procedure for the mono-alkynylation of a dichloropyrimidine.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine, 2.5 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (typically 10-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-alkynyl-6-chloro-2-ethylpyrimidine.

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord ArPdAmine [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)-NR₂(L₂) Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide CuAcetylide->Transmetal Alkyne H-C≡CR Alkyne->AlkyneCoord Base Base Base->AlkyneCoord

Caption: Generalized Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench Reaction - Extraction - Drying Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization End End Characterization->End

Caption: A Typical Experimental Workflow for Cross-Coupling Reactions.

References

Validating the Reaction Mechanism of 4,6-Dichloro-2-ethylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction mechanism of 4,6-dichloro-2-ethylpyrimidine, a versatile building block in medicinal chemistry. We present a comparative study of its reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data from closely related analogues. Furthermore, we evaluate alternative synthetic strategies, offering a valuable resource for optimizing the synthesis of substituted pyrimidine derivatives.

Introduction to Pyrimidine Scaffolds

Substituted pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is crucial for modulating pharmacological activity. This compound serves as a key intermediate, allowing for the sequential introduction of various substituents through nucleophilic aromatic substitution. Understanding the underlying reaction mechanism and comparing different synthetic approaches is paramount for efficient and selective drug candidate synthesis. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, with the chlorine atoms at the C4 and C6 positions being the most reactive sites for substitution.[1]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles, particularly amines, predominantly proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process is generally accepted to occur in a stepwise manner:

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion.

The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2.[1] In the case of this compound, the two chlorine atoms are electronically equivalent, simplifying the initial substitution step.

experimental_workflow cluster_amination Amination Method start Start Materials: Propionamidine HCl, Diethyl Malonate, Sodium Ethoxide step1 Step 1: Cyclization (Reflux in Ethanol) start->step1 intermediate 4,6-Dihydroxy-2-ethylpyrimidine step1->intermediate step2 Step 2: Chlorination (Reflux in POCl3) intermediate->step2 product1 This compound step2->product1 snar S-N-Ar Reaction (Amine, Base, Heat) product1->snar buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) product1->buchwald workup Work-up and Purification (Extraction, Chromatography) snar->workup buchwald->workup final_product Substituted 4-Amino-6-chloro-2-ethylpyrimidine workup->final_product

References

Efficacy of 4,6-Dichloropyrimidine-Based Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 4,6-dichloropyrimidine-based compounds in biological assays. The data presented is based on available experimental findings for derivatives of the core 4,6-dichloropyrimidine scaffold. It is important to note that a comprehensive search of the available literature did not yield specific efficacy data for 4,6-dichloro-2-ethylpyrimidine-based compounds. Therefore, this guide focuses on closely related analogues to provide insights into the potential of this chemical class.

The 4,6-dichloropyrimidine core is a versatile scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents. The reactivity of the chlorine atoms at the 4 and 6 positions allows for the synthesis of a diverse range of derivatives with varied biological activities.

Comparative Efficacy of 4,6-Dichloropyrimidine Derivatives

The following tables summarize the in vitro efficacy of representative 4,6-dichloropyrimidine-based compounds from published studies. These compounds have been evaluated for their inhibitory activity against specific protein kinases and their anti-proliferative effects on cancer cell lines.

Table 1: Kinase Inhibitory Activity of 4,6-Dichloropyrimidine Derivatives
Compound ID2-Position SubstituentTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 13 (S)-(4-chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-((4-ethylpiperazin-1-yl)methyl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanoneAurora A52.2 ± 8.1Not SpecifiedNot Specified
L-18 Complex aniline derivativeEGFRT790M/L858RNot directly stated, but 81.9% inhibitionNot SpecifiedNot Specified

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Table 2: Anti-proliferative Activity of 4,6-Dichloropyrimidine Derivatives
Compound ID2-Position SubstituentCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 13 (See Table 1)NCI-H446 (SCLC)Cell Proliferation< 0.2Not SpecifiedNot Specified
L-18 Complex aniline derivativeH1975 (NSCLC)Anti-proliferative0.65 ± 0.06Not SpecifiedNot Specified
Compound 3a Not a 2-substituted pyrimidine, but a related chalcone derivativeHela (Cervical Carcinoma)Anticancer3.5 (µg/mL)5-FluorouracilNot Specified
Compound 3a Not a 2-substituted pyrimidine, but a related chalcone derivativeMCF7 (Breast Carcinoma)Anticancer4.5 (µg/mL)5-FluorouracilNot Specified

SCLC: Small-Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., Aurora A, EGFR)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., Compound 13, L-18)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a dose-response curve.

  • Kinase Reaction:

    • In a multi-well plate, add a small volume of the serially diluted test compound or a DMSO control to each well.

    • Add the kinase to each well and incubate briefly to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., NCI-H446, H1975)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Aurora_Kinase Aurora Kinase Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinase->Cell_Cycle_Progression Pyrimidine_Compound Pyrimidine-Based Kinase Inhibitor Pyrimidine_Compound->RTK Pyrimidine_Compound->Aurora_Kinase Transcription_Factors->Proliferation_Survival

Caption: A simplified diagram of a generic kinase signaling pathway.

Experimental Workflow Diagram

G Start Start: Compound Synthesis (4,6-Dichloropyrimidine Core) In_Vitro_Kinase In Vitro Kinase Assay (e.g., Luminescence-based) Start->In_Vitro_Kinase Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT) Start->Cell_Proliferation Data_Analysis_IC50 Data Analysis (IC50 Determination) In_Vitro_Kinase->Data_Analysis_IC50 Cell_Proliferation->Data_Analysis_IC50 SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis_IC50->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Start Iterative Design End Identification of Potent Lead Compound Lead_Optimization->End

Caption: A typical workflow for the evaluation of novel chemical compounds.

References

Navigating Pyrimidine Chemistry: A Comparative Guide to Alternatives for 4,6-Dichloro-2-ethylpyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. 4,6-Dichloro-2-ethylpyrimidine stands as a valuable scaffold, but a nuanced understanding of its alternatives can unlock new synthetic pathways and optimization opportunities. This guide provides an objective comparison of the performance of this compound with other key dichloropyrimidine derivatives, supported by experimental data to inform rational synthetic design.

The reactivity of the pyrimidine core is profoundly influenced by the placement of its chloro substituents and the nature of other functional groups on the ring. The inherent electron-deficient character of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Generally, the reactivity of chloro substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5, a principle that governs the regioselectivity of many transformations.[1] This guide will explore the synthetic utility of several key alternatives, focusing on their performance in cornerstone reactions of modern organic synthesis.

Comparative Analysis of Dichloropyrimidine Derivatives

The choice of a dichloropyrimidine building block hinges on the desired substitution pattern and the intended synthetic transformations. Below is a comparative overview of common alternatives to this compound.

Isomeric Dichloropyrimidines: 2,4-Dichloropyrimidine

A primary alternative is the isomeric 2,4-dichloropyrimidine. The differing positions of the chlorine atoms lead to distinct regioselectivity in substitution reactions.

  • Nucleophilic Aromatic Substitution (SNAr): In reactions with nucleophiles, 2,4-dichloropyrimidine typically undergoes initial substitution at the more reactive C4 position.[2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction.[3] However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with certain amines, a mixture of C2 and C4 substituted products can be obtained, necessitating careful optimization.[4] In contrast, 4,6-dichloropyrimidines, being symmetrical, do not present this issue of regioselectivity for the initial monosubstitution.

  • Suzuki-Miyaura Coupling: Similar to SNAr reactions, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with boronic acids also shows a strong preference for reaction at the C4 position.[2][5] Microwave-assisted protocols have proven highly effective for this transformation, allowing for rapid and high-yielding synthesis of C4-arylated pyrimidines.[6][7]

2-Substituted-4,6-dichloropyrimidines

Modifying the substituent at the 2-position of the 4,6-dichloropyrimidine core offers a powerful strategy to fine-tune the electronic properties and reactivity of the molecule.

  • 4,6-Dichloro-2-(methylthio)pyrimidine: This derivative is a widely used intermediate in organic synthesis.[8] The methylthio group is relatively stable and can be carried through various synthetic steps. Importantly, the thioether can be oxidized to a sulfone, which then becomes an excellent leaving group, allowing for subsequent substitution at the C2 position. This sequential functionalization provides a route to trisubstituted pyrimidines that is not readily achievable with 2-alkyl substituted analogs.[9]

  • 2-Amino-4,6-dichloropyrimidine: The presence of an amino group at the C2 position significantly influences the electronic nature of the pyrimidine ring. The amino group is electron-donating, which can decrease the overall reactivity of the chloro substituents towards nucleophilic attack compared to non-amino-substituted dichloropyrimidines.[1] Despite this, 2-amino-4,6-dichloropyrimidines are valuable intermediates for the synthesis of biologically active compounds.[10]

Quantitative Data Comparison

Direct comparative studies of this compound with its alternatives under identical conditions are limited in the literature. However, by compiling data from various sources, a comparative picture of their reactivity can be formed. The following tables summarize representative yields for key reactions.

Table 1: Comparison of Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions

Dichloropyrimidine DerivativeNucleophileReaction ConditionsProductYield (%)Reference
4,6-Dichloropyrimidine n-ButylamineK₂CO₃, DMF4,6-bis(butylamino)pyrimidineNot specified[11]
2,4-Dichloropyrimidine AnilinePd(OAc)₂, PPh₃, NaOtBu, Toluene, 100°C, 16h2-Chloro-4-anilinopyrimidine82[12]
4,6-Dichloro-2-(methylthio)pyrimidine Sodium EthoxideEtOH, ~20°C, 2h4-Chloro-6-ethoxy-2-(methylthio)pyrimidine89[13]
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Various AminesTEA, EtOH, refluxMono-substituted amino-pyrimidineModerate[14]

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

| Dichloropyrimidine Derivative | Boronic Acid | Catalyst System | Solvent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | 81 |[6] | | 4,6-Dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 4-Aryl-6-chloropyrimidine | Acceptable |[7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key transformations of dichloropyrimidines.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination) of 4-Chloropyrimidines

This protocol describes a general method for the reaction of 4-chloropyrimidine derivatives with primary and secondary amines.

  • Materials: 4-chloropyrimidine derivative (1.0 equiv.), amine nucleophile (1.1-1.5 equiv.), base (e.g., K₂CO₃, DIPEA, 1.5-2.0 equiv.), solvent (e.g., DMF, NMP, EtOH).

  • Procedure:

    • To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

    • Stir the reaction for the required time (2-24 h), monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous work-up.

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol outlines a rapid and efficient method for the C4-arylation of 2,4-dichloropyrimidine.[5]

  • Materials: 2,4-Dichloropyrimidine (0.5 mmol), arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%), 1,4-dioxane (4 mL), H₂O (2 mL).

  • Procedure:

    • In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add the 1,4-dioxane/H₂O solvent mixture.

    • Flush the vial with argon and seal it.

    • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

    • After cooling, extract the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualization of Synthetic Pathways and Workflows

To further clarify the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Functionalization of Dichloropyrimidines DCP Dichloropyrimidine (e.g., this compound) SNAr Nucleophilic Aromatic Substitution (SNAr) DCP->SNAr  Nucleophile, Base Suzuki Suzuki-Miyaura Coupling DCP->Suzuki  Arylboronic acid,  Pd Catalyst, Base Product1 Substituted Pyrimidine (e.g., Amino- or Alkoxy-) SNAr->Product1 Product2 Aryl-Substituted Pyrimidine Suzuki->Product2

Caption: General reaction pathways for the functionalization of dichloropyrimidines.

G start Start combine Combine Dichloropyrimidine, Arylboronic Acid, Catalyst, Base, and Solvent start->combine react Heat Reaction Mixture (Conventional or Microwave) combine->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup  Reaction Complete purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion: Selecting the Optimal Pyrimidine Synthon

The selection of an appropriate dichloropyrimidine building block is a strategic decision that can significantly impact the efficiency and outcome of a synthetic campaign. While this compound is a versatile substrate, its alternatives offer unique advantages. 2,4-Dichloropyrimidine provides a different regiochemical outcome in substitution reactions, which can be exploited for the synthesis of specific isomers. 2-Substituted-4,6-dichloropyrimidines, such as the methylthio and amino derivatives, allow for a greater degree of control over the electronic properties of the pyrimidine ring and open up possibilities for sequential functionalization. By carefully considering the reactivity profiles and available experimental data for these alternatives, researchers can make more informed decisions, leading to the development of robust and efficient synthetic routes for novel and complex molecules.

References

Benchmarking New Pyrimidine Derivatives Against Existing Ones in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with pyrimidine derivatives emerging as a cornerstone in the development of potent and selective kinase inhibitors. This guide provides an objective comparison of new-generation pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors against established ones for the treatment of non-small cell lung cancer (NSCLC). By presenting supporting experimental data, detailed protocols, and clear visual representations of pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of novel cancer therapeutics.

Data Presentation: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors

The following table summarizes the in vitro potency (IC50 values) of new and existing pyrimidine derivatives against various EGFR mutations commonly found in NSCLC. This quantitative data allows for a direct comparison of the inhibitors' efficacy and selectivity.

Compound Generation Targeted EGFR Mutations IC50 (nM) vs. L858R/T790M IC50 (nM) vs. Exon 19 del/T790M IC50 (nM) vs. WT-EGFR Reference
Gefitinib 1stExon 19 deletion, L858R>1000>100020-100[1]
Erlotinib 1stExon 19 deletion, L858R>1000>100020-100[1][2]
Afatinib 2ndExon 19 deletion, L858R>100>10010[1][3]
Rociletinib 3rdT790M, Exon 19 deletion, L858R7-327-32547-4,275[2][4]
Osimertinib 3rdT790M, Exon 19 deletion, L858R<10<10200-500[1]
Compound 10b *New DerivativeEGFR Inhibitor5.85 µM (A549)--[5]
Compound 5k New DerivativeMulti-kinase Inhibitor--79[6]

Note: Compound 10b is a new pyrimidine-5-carbonitrile derivative, and its reported IC50 is against the A549 cell line which is WT-EGFR.[5] Compound 5k is a new pyrrolo[2,3-d]pyrimidine derivative with multi-kinase inhibitory activity.[6] The table highlights the significant improvement in potency and selectivity of third-generation inhibitors against the T790M resistance mutation compared to earlier generations.

Experimental Protocols

Accurate and reproducible data are fundamental to the benchmarking of new chemical entities. The following are detailed methodologies for key experiments cited in the evaluation of pyrimidine-based EGFR inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the EGFR enzyme.

  • EGFR Enzyme: Use purified, active recombinant human EGFR enzyme (wild-type or mutant).

  • Substrate: A suitable peptide substrate for EGFR, such as Poly(Glu, Tyr) 4:1.

  • Test Compounds: Prepare a serial dilution of the new pyrimidine derivatives and reference compounds (e.g., Osimertinib) in DMSO, followed by further dilution in kinase buffer.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of diluted inhibitor or vehicle (DMSO) to the wells.

  • Add 2 µL of a master mix containing the EGFR enzyme and substrate in kinase buffer to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.[7]

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase activity relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the compounds.

1. Cell Culture and Seeding:

  • Culture NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, HCC827 for Exon 19 del) in appropriate media.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the pyrimidine derivatives and control drugs in culture media.

  • Remove the media from the wells and add 100 µL of the media containing the test compounds.

  • Incubate the plates for 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Allow the plate to stand overnight in the incubator.

4. Data Acquisition and Analysis:

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualization

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] In many cancers, including NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[10] The diagram below illustrates the key components of this pathway and how EGFR inhibitors block its downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Experimental Workflow for Benchmarking New Pyrimidine Derivatives

The following workflow provides a logical sequence of experiments for the comprehensive evaluation of new pyrimidine derivatives against existing standards.

Benchmarking_Workflow start Start: New Pyrimidine Derivative biochem_assay Biochemical Assay: In Vitro Kinase Inhibition (e.g., ADP-Glo) start->biochem_assay cell_assay Cell-Based Assay: Cell Viability (e.g., MTT) start->cell_assay determine_ic50 Determine IC50 vs. Target Kinase (Mutant & WT) biochem_assay->determine_ic50 compare Compare IC50/GI50 with Existing Inhibitors determine_ic50->compare determine_gi50 Determine GI50 in Cancer Cell Lines cell_assay->determine_gi50 determine_gi50->compare promising Promising Candidate compare->promising Superior Potency & Selectivity not_promising Not Promising compare->not_promising Inferior or Equal further_studies Further Preclinical Studies: Selectivity, ADME/Tox, In Vivo Efficacy promising->further_studies

Caption: A typical experimental workflow for the initial benchmarking of new pyrimidine derivatives.

References

Safety Operating Guide

Safe Disposal of 4,6-Dichloro-2-ethylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,6-Dichloro-2-ethylpyrimidine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, drawing from safety data sheets of structurally similar compounds. The primary directive is the disposal of this chemical through an approved waste disposal plant, in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for the ethyl- derivative was not identified, data for analogous compounds such as 4,6-dichloro-2-methylpyrimidine and 4,6-dichloropyrimidine indicate that this class of chemicals can be hazardous. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spillage from entering drains or water courses.

  • Cleanup (Dry Spill): For solid material, carefully sweep or vacuum up the spilled substance. Use dry clean-up procedures and avoid generating dust. Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.

  • Cleanup (Wet Spill): If the substance is in solution, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Decontamination: Wash the spill area thoroughly with large amounts of water. Prevent the runoff from entering drains.

  • Dispose: The sealed container with the collected waste must be disposed of as hazardous waste.

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Key Disposal Steps:

  • Containerize: Place the waste chemical in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and any relevant hazard warnings.

  • Segregate: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management service. They will ensure the chemical is handled and disposed of in compliance with all environmental regulations.[1][2]

The following table summarizes the key safety and disposal information for handling chlorinated pyrimidines, based on data for similar compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses, lab coat, dust respirator.[3]
Handling Use in a well-ventilated area or chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[2]
Spill Cleanup Use dry cleanup methods, avoid generating dust. Place in a sealed container for disposal. Wash area with water.[3]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant or authorized hazardous waste collection point.[1][2]
Environmental Precautions Prevent spillage from entering drains or water courses. Toxic to aquatic life.[3]

No specific experimental protocols for the in-laboratory neutralization or destruction of this compound were found in the reviewed safety literature. Therefore, attempting to treat this chemical waste in the lab is not recommended.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste spill Is there a spill? start->spill containerize Containerize Waste in a Labeled, Sealed Container store Store in a Designated Hazardous Waste Area containerize->store spill->containerize No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->containerize disposal_service Contact Approved Hazardous Waste Disposal Service store->disposal_service end End: Waste Properly Disposed disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloro-2-ethylpyrimidine. The following procedures are based on established best practices for handling similar chlorinated pyrimidine compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection.[1][2][4] For prolonged contact, consult the glove manufacturer's chemical resistance guide to select an appropriate material (e.g., neoprene or butyl rubber).[1][3] Always inspect gloves for integrity before use and change them immediately upon contamination.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[1][4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits are exceeded. For solid compounds, a particulate filter conforming to EN 143 is recommended.[1] Annual medical evaluations and fit testing are required for respirator users.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical to minimize exposure and prevent accidents.

1. Preparation:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2]

  • Verify that all necessary PPE is available and in good condition.[2]

  • Locate the nearest eyewash station and safety shower before beginning work.[5]

2. Handling:

  • Handle the compound in a well-ventilated area, ideally within a chemical fume hood.[5][6]

  • Avoid all personal contact with the chemical, including inhalation of dust and contact with skin and eyes.[6]

  • Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).

  • Keep containers securely sealed when not in use.[6][7]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[5][7][8]

  • Keep it away from incompatible materials and foodstuff containers.[6]

  • Ensure containers are clearly labeled and stored in a designated corrosives area.[5]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_chem Handle Chemical prep_area->handle_chem Proceed when ready handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area & Equipment handle_exp->cleanup_decon Experiment complete cleanup_store Store Chemical cleanup_decon->cleanup_store disp_waste Segregate & Dispose of Waste cleanup_store->disp_waste End of session disp_ppe Remove & Dispose of PPE disp_waste->disp_ppe disp_wash Wash Hands disp_ppe->disp_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-ethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.